molecular formula C8H10FNO B592510 3-Fluoro-2-methoxy-5-methylaniline CAS No. 1764-81-4

3-Fluoro-2-methoxy-5-methylaniline

Cat. No.: B592510
CAS No.: 1764-81-4
M. Wt: 155.172
InChI Key: SNLWKSGFPLLESR-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-5-methylaniline is a fluorinated aniline derivative that serves as a versatile synthetic intermediate in organic and medicinal chemistry. Its primary researched application is in the synthesis of 3-fluoro-2-quinolone heterocycles . This synthetic route involves the condensation of anilines, such as this compound, with specific reagents like methyl 2-fluoro-3-methoxyprop-2-enoate, followed by acid-catalyzed cyclization. The resulting 3-fluoro-2-quinolone scaffold is a structure of significant interest in pharmaceutical research for its potential biological activity. The presence of a fluorine atom, a methoxy group, and a methyl group on the aniline ring allows for strategic regiochemical control and can influence the electronic properties and metabolic stability of the final molecules. This makes this compound a valuable building block for researchers developing new pharmacologically active compounds and exploring novel heterocyclic systems. This product is intended for research purposes and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-methoxy-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLWKSGFPLLESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3-Fluoro-2-methoxy-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Characterizing a Novel Anilide Moiety

In the landscape of drug discovery and materials science, substituted anilines are foundational scaffolds. Their utility as intermediates is dictated by their physical properties, which govern their reactivity, solubility, and handling. This guide focuses on 3-Fluoro-2-methoxy-5-methylaniline, a specific but sparsely documented derivative.

A thorough review of scientific literature and chemical databases reveals a notable absence of experimentally determined physical data for this exact compound. This is not uncommon for novel or specialized reagents. Therefore, this document adopts a dual strategy to provide maximum value to the research community. Firstly, it presents a comparative analysis based on the known properties of its structural isomers, offering insights into expected behaviors. Secondly, it furnishes detailed, field-proven experimental protocols for researchers to determine these properties in their own laboratories. This approach ensures scientific integrity while providing a practical framework for characterization.

Molecular Identity and Structural Analysis

The first step in characterizing any compound is to establish its fundamental molecular identity.

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₀FNO

  • Molecular Weight: 155.17 g/mol

The molecule's structure consists of an aniline core, which is a benzene ring substituted with an amino group (-NH₂). The ring is further functionalized with three key substituents whose positions critically influence the compound's physicochemical nature:

  • A Fluoro (-F) group at position 3: This highly electronegative atom significantly impacts the molecule's polarity, pKa, and potential for hydrogen bonding.

  • A Methoxy (-OCH₃) group at position 2: This group introduces steric hindrance around the adjacent amino group and can act as a hydrogen bond acceptor.

  • A Methyl (-CH₃) group at position 5: This nonpolar group adds to the molecule's lipophilicity.

The interplay of these groups—their electronic effects (inductive vs. resonance) and steric hindrance—dictates the intermolecular forces and, consequently, the macroscopic physical properties.

Comparative Analysis of Structural Isomers

To build a reliable profile for this compound, we can analyze the experimentally determined properties of its commercially available isomers. The location of the fluoro and methyl groups creates significant differences in melting points, boiling points, and solubility by altering the molecular symmetry, dipole moment, and capacity for intermolecular hydrogen bonding and crystal lattice packing.

Property2-Methoxy-5-methylaniline [1][2][3]3-Fluoro-2-methylaniline [4]3-Fluoro-4-methoxyaniline
CAS Number 120-71-8443-86-7366-99-4
Structure
Appearance White to black solid[1]Light yellow transparent liquid[4]Brown powder
Melting Point 49 - 55 °C[1]7 °C[4]81 – 83 °C
Boiling Point 235 °C @ 760 mmHg[1]89-91 °C @ 15 mmHg[4]Not Available
Solubility Insoluble in water[1]Not specifiedNot specified
Molecular Weight 137.18 g/mol [1]125.14 g/mol [4]141.15 g/mol

Expert Analysis of Isomeric Trends:

The data reveals critical structure-property relationships. The non-fluorinated isomer, 2-Methoxy-5-methylaniline, is a solid with a moderate melting point, suggesting a well-ordered crystal lattice. In contrast, 3-Fluoro-2-methylaniline is a liquid at room temperature, with a very low melting point of 7°C[4]. This dramatic difference is likely due to the fluorine atom disrupting the crystal packing that would otherwise be established by the aniline derivative. The high boiling point of the non-fluorinated isomer is typical for anilines capable of strong hydrogen bonding. The boiling point for 3-Fluoro-2-methylaniline is given under reduced pressure, but it is expected to be lower than its non-fluorinated counterpart due to its lower molecular weight. Based on these trends, it is reasonable to hypothesize that the target compound, This compound , will be a solid at room temperature, with a melting point influenced by the unique dipole moment and packing arrangement conferred by its specific substitution pattern.

Experimental Determination of Physical Properties

For any novel compound, experimental verification is paramount. The following section provides standardized, self-validating protocols for determining the core physical properties of this compound.

Workflow for Characterization

The logical flow for characterizing a new chemical entity like this involves sequential analysis, where each step confirms the identity and purity before proceeding to the next measurement.

G cluster_1 Identity Confirmation cluster_2 Purity & Physical Properties Synthesis Synthesis Purification Purification Synthesis->Purification NMR_Spec 1H & 13C NMR Spectroscopy Purification->NMR_Spec Mass_Spec Mass Spectrometry NMR_Spec->Mass_Spec MP Melting Point Determination Mass_Spec->MP BP Boiling Point Determination MP->BP Sol Solubility Assessment BP->Sol Final_Data Final_Data Sol->Final_Data

Caption: Workflow for the Characterization of a Novel Compound.

Protocol for Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.

Methodology (Capillary Method):

  • Sample Preparation: Ensure the synthesized this compound is a completely dry, fine powder.

  • Capillary Loading: Press the open end of a glass capillary tube into the powder, trapping a small amount. Tap the sealed end of the tube gently on a hard surface to pack the solid to a height of 2-3 mm.[5]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp).

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate measurements.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat the block again, but slow the rate of temperature increase to 1-2°C per minute as you approach the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Validation: Repeat the measurement at least twice to ensure consistency.

Protocol for Boiling Point Determination

While the target compound is predicted to be a solid, this protocol is standard for liquid aniline derivatives and for cases where distillation is used for purification.

Methodology (Micro-Boiling Point/Reflux Method):

  • Apparatus Setup: Place approximately 3-5 mL of the liquid into a small round-bottom flask with a boiling chip. Fit a condenser vertically onto the flask and a thermometer such that the bulb is positioned just below the side arm of the condenser, ensuring it measures the vapor temperature.[6]

  • Heating: Gently heat the flask using a heating mantle or sand bath.

  • Observation: Observe the vapor condensing on the thermometer bulb. The temperature will stabilize when the vapor is in equilibrium with the boiling liquid.[6][7]

  • Data Recording: Record the stable temperature as the boiling point. Also, record the atmospheric pressure, as boiling point is pressure-dependent.

Protocol for Solubility Assessment

Understanding solubility is critical for selecting appropriate solvents for reactions, purification, and formulation. The "like dissolves like" principle is a guiding tenet.[8]

Methodology:

  • Solvent Selection: Prepare a panel of solvents with varying polarities:

    • Polar Protic: Water, Methanol

    • Polar Aprotic: DMSO, Acetonitrile

    • Nonpolar: Toluene, Hexane

    • Aqueous Acid/Base: 5% HCl, 5% NaOH

  • Procedure: To approximately 20-30 mg of this compound in a small test tube, add 0.5 mL of the chosen solvent.[9]

  • Observation: Agitate the mixture vigorously for 1-2 minutes. Observe if the solid dissolves completely.

  • Classification:

    • Soluble: A clear, homogeneous solution forms.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: The solid remains largely unchanged.

  • Acid-Base Causality: Aniline derivatives are basic and should dissolve in aqueous acid (like 5% HCl) through the formation of a soluble ammonium salt. This serves as a confirmatory test for the amine functional group.[9]

Protocol for ¹H NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the molecular structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).

  • Spectral Analysis - Expected Signals:

    • Aromatic Protons: The protons on the benzene ring will appear in the ~6.5-8.0 ppm region. Their splitting patterns (coupling constants) will be complex due to coupling with each other and potentially with the fluorine atom. Analysis of J-coupling is essential to confirm the substitution pattern.[10]

    • Amine Protons (-NH₂): A broad singlet is expected, typically in the 3.5-5.0 ppm range. Its chemical shift is highly dependent on solvent and concentration. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears.[11]

    • Methoxy Protons (-OCH₃): A sharp singlet corresponding to three protons will likely appear around 3.8-4.0 ppm.

    • Methyl Protons (-CH₃): A sharp singlet for three protons is expected in the upfield region, typically around 2.2-2.5 ppm.

Safety and Handling

Substituted anilines should be handled with care. While specific toxicity data for this compound is unavailable, data from its isomers suggests it should be treated as harmful if swallowed or in contact with skin, and as a potential irritant.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.

Conclusion

This guide provides a comprehensive framework for understanding and determining the physical properties of this compound. By leveraging comparative data from its isomers and adhering to rigorous, standardized experimental protocols, researchers can confidently characterize this compound. The provided methodologies for determining melting point, boiling point, solubility, and structural confirmation via NMR are foundational techniques that ensure data integrity and reproducibility, empowering scientists in their drug development and materials research endeavors.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]

  • Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. (n.d.). Ningbo Innopharmchem Co., Ltd. Retrieved January 23, 2026, from [Link]

  • Melting Point Determination Procedure. (2021, August 20). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Toronto Scarborough. Retrieved January 23, 2026, from [Link]

  • Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Millersville University. Retrieved January 23, 2026, from [Link]

  • Procedure For Determining Solubility Of Organic Compounds. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]

  • 1H NMR Spectroscopy. (n.d.). University of Potsdam. Retrieved January 23, 2026, from [Link]

  • Boiling Point Determination. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]

  • Determination Of Boiling Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 23, 2026, from [Link]

  • Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]

  • Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]

  • 2-Methoxy-5-methylaniline, 99%. (n.d.). Scientific Laboratory Supplies. Retrieved January 23, 2026, from [Link]

Sources

A Researcher's Guide to the Safe Handling of 3-Fluoro-2-methoxy-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Laboratory Professionals

This guide provides a detailed overview of the essential safety protocols and handling procedures for 3-Fluoro-2-methoxy-5-methylaniline, a compound frequently utilized in pharmaceutical research and development. As a substituted aniline, this chemical presents specific hazards that necessitate rigorous adherence to safety measures to protect laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals, offering a technical framework grounded in established safety science.

Compound Identification and Physicochemical Properties

Before handling any chemical, a thorough understanding of its identity and physical characteristics is paramount. This information is critical for anticipating its behavior under various laboratory conditions and for conducting a comprehensive risk assessment.

IdentifierValue
Chemical Name This compound
Synonyms 3-Fluoro-5-methyl-o-anisidine
CAS Number 1801669-98-3
Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol

Note: Data for the specific target compound is limited. Properties of the related compound 2-Methoxy-5-methylaniline (p-Cresidine, CAS 120-71-8) are often used as a surrogate for risk assessment.

PropertyValue (for 2-Methoxy-5-methylaniline)Source
Appearance White to Green to Brown powder or lump
Melting Point 51.0 to 54.0 °C
Boiling Point 235 °C
Solubility Soluble in alcohol, ether, and benzene. Sparingly soluble in water (4.7 g/L at 25 °C).

Hazard Identification and Toxicological Profile

Substituted anilines as a class are recognized for their potential toxicity. The primary hazards are associated with acute toxicity, carcinogenicity, and the ability to cause methemoglobinemia.

GHS Classification and Hazard Statements

Anticipated Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, inhaled, or in contact with skin.[2]

  • Carcinogenicity: May cause cancer.[1] Aromatic amines are a class of chemicals known for their carcinogenic potential.[3][4]

  • Skin Irritation/Corrosion: Causes skin irritation.[5]

  • Eye Damage/Irritation: Causes serious eye irritation or damage.[5]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Methemoglobinemia: A key systemic effect of aniline exposure is the oxidation of iron in hemoglobin, rendering it unable to transport oxygen, leading to cyanosis, headache, dizziness, and fatigue.[6]

Mechanistic Insights into Toxicity

The toxicity of aromatic amines is intrinsically linked to their metabolism. In the body, the amine group can be oxidized to form reactive intermediates. These metabolites can covalently bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer.[4] Furthermore, these reactive species can oxidize the ferrous iron (Fe2+) of hemoglobin to the ferric state (Fe3+), forming methemoglobin, which disrupts oxygen transport in the blood.[7] The presence of a fluorine atom can influence the metabolic pathways and reactivity of the compound, potentially altering its toxicological profile.

Risk Management and Handling Protocols

A multi-layered approach to risk management, encompassing engineering controls, personal protective equipment, and stringent operational procedures, is essential for the safe handling of this compound.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.[9]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Aromatic amines can be absorbed through the skin.[7][8] Nitrile gloves provide adequate protection for incidental contact. For prolonged handling, heavier-duty gloves should be considered.
Eye Protection Safety goggles or safety glasses with side shields.Protects against splashes and airborne particles.[5]
Skin/Body Protection A fully buttoned lab coat.Prevents contamination of personal clothing.[5]
Respiratory Protection Not typically required when working in a fume hood.If there is a potential for exposure outside of a fume hood, a respirator may be necessary.[10]
Standard Handling and Weighing Workflow

The following diagram outlines the critical safety steps for a common laboratory procedure involving this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_area 3. Prepare Work Area (e.g., absorbent liner) prep_hood->prep_area handle_retrieve 4. Retrieve Compound from Storage prep_area->handle_retrieve handle_weigh 5. Weigh Solid Compound (Use anti-static weigh boat) handle_retrieve->handle_weigh handle_dissolve 6. Add to Solvent (Slowly, with stirring) handle_weigh->handle_dissolve handle_seal 7. Seal Reaction Vessel handle_dissolve->handle_seal clean_decontaminate 8. Decontaminate Spatula/Surfaces handle_seal->clean_decontaminate clean_dispose 9. Dispose of Waste (in labeled container) clean_decontaminate->clean_dispose clean_ppe 10. Doff PPE and Wash Hands clean_dispose->clean_ppe

Caption: Safe handling workflow for weighing and dissolving this compound.

Storage Requirements

Proper storage is crucial to maintain the compound's integrity and prevent accidental release.

  • Location: Store in a cool, dry, and well-ventilated area.[5]

  • Container: Keep the container tightly closed and stored under an inert atmosphere if possible, as anilines can be sensitive to air and light.

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and acid anhydrides.[11]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Spill Response

The appropriate response depends on the scale of the spill.

G cluster_small Small Spill (in hood) cluster_large Large Spill (or outside hood) spill Spill Occurs assess Assess Spill Size & Location spill->assess small_absorb Absorb with inert material (e.g., vermiculite, sand) assess->small_absorb Small & Contained large_evacuate Evacuate immediate area assess->large_evacuate Large or Uncontained small_collect Collect into sealed container for hazardous waste small_absorb->small_collect small_clean Decontaminate area small_collect->small_clean large_alert Alert others and call for emergency response large_evacuate->large_alert large_secure Secure the area; prevent entry large_alert->large_secure

Caption: Decision tree for responding to a chemical spill.

For any spill, avoid generating dust and prevent the material from entering drains.[9] Evacuate personnel from the affected area and ensure adequate ventilation.[9]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from exposure.[1]

  • Inhalation: Move the individual to fresh air immediately.[12] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing.[7] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[6] Seek medical attention.[13]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Call a poison center or physician immediately.[1]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect waste material in a suitable, sealed, and clearly labeled container.[9]

  • Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[5] Do not allow the chemical to enter drains or the environment.[9]

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methoxy-5-methylaniline.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-Methylaniline. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

  • SKC Inc. (2024). SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Fluoro-2-methylaniline.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). amines, aromatic 2002. Centers for Disease Control and Prevention. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3-Fluoro-5-methylaniline, min 98%, 100 grams. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline Safety Data Sheet. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). 2-Methoxy-5-methylaniline Chemical Substances Control Law Reference.
  • Nederman. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • GOV.UK. (n.d.). Aniline - Incident management. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

Sources

Navigating the Spectroscopic Landscape of Novel Aromatic Amines: A Methodological Guide for the Characterization of 3-Fluoro-2-methoxy-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Rigorous Spectroscopic Analysis

Molecular Structure and Predicted Spectroscopic Behavior

The first step in the analysis of a novel compound is a thorough examination of its structure to predict its spectral behavior. The structure of 3-Fluoro-2-methoxy-5-methylaniline presents a unique combination of substituents on the benzene ring, each influencing the electronic environment and, consequently, the spectral output.

Figure 1: Structure of this compound.

The interplay of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, the electron-withdrawing fluorine (-F) atom, and the weakly electron-donating methyl (-CH₃) group will create a distinct pattern of signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR protocol is crucial for reliable data.

  • Sample Preparation:

    • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; for anilines, CDCl₃ is often suitable, but DMSO-d₆ can be advantageous for observing exchangeable protons like those of the amine group.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the aromatic protons.

    • Shim the instrument to obtain a narrow and symmetrical solvent peak, ensuring high resolution.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary. Proton decoupling (e.g., broadband decoupling) should be employed to simplify the spectrum to singlets for each unique carbon.

    • (Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.

¹H NMR Spectral Interpretation: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale
Aromatic-H (on C4)6.5 - 6.8Doublet of doublets (dd) or triplet (t)1HInfluenced by ortho-F and para-NH₂. Coupling to both F and the adjacent aromatic proton is expected.
Aromatic-H (on C6)6.8 - 7.1Doublet (d)1HInfluenced by ortho-NH₂ and para-CH₃. Will show coupling to the adjacent aromatic proton.
-NH₂3.5 - 4.5Broad singlet2HChemical shift is solvent and concentration-dependent. The protons are exchangeable.
-OCH₃3.8 - 4.0Singlet3HMethoxy protons are shielded and do not couple with other protons.
-CH₃2.2 - 2.4Singlet3HMethyl protons on the aromatic ring are typically in this region and do not show coupling.

The presence of the fluorine atom will introduce J-coupling with nearby protons, most notably the proton on C4. This ³J(H-F) coupling is typically in the range of 5-10 Hz.

¹³C NMR Spectral Interpretation: The Carbon Skeleton

The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule. The fluorine atom will also couple to the carbon atoms, with the magnitude of the nJ(C-F) coupling constant decreasing with the number of bonds separating the atoms.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Rationale
C-NH₂ (C1)140 - 150Doublet (³J(C-F) ~ 5-10 Hz)Attached to the electron-donating amino group.
C-OCH₃ (C2)145 - 155Doublet (²J(C-F) ~ 15-25 Hz)Attached to the electron-donating methoxy group.
C-F (C3)150 - 160Doublet (¹J(C-F) ~ 230-260 Hz)Directly attached to the electronegative fluorine atom, resulting in a large downfield shift and a large one-bond coupling constant.
C-H (C4)110 - 120Doublet (²J(C-F) ~ 20-30 Hz)Shielded carbon with a significant two-bond coupling to fluorine.
C-CH₃ (C5)125 - 135Doublet (³J(C-F) ~ 3-8 Hz)Attached to the methyl group.
C-H (C6)115 - 125Singlet or small doublet (⁴J(C-F) < 3 Hz)Shielded carbon with negligible four-bond coupling to fluorine.
-OCH₃55 - 60SingletTypical chemical shift for a methoxy carbon.
-CH₃20 - 25SingletTypical chemical shift for a methyl carbon on an aromatic ring.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.

Experimental Protocol: Ionization and Detection
  • Sample Introduction: The sample can be introduced directly via a solids probe or, more commonly, through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization:

    • Electron Ionization (EI): A hard ionization technique that leads to extensive fragmentation. This is useful for creating a characteristic fragmentation fingerprint.

    • Electrospray Ionization (ESI): A soft ionization technique that typically results in the protonated molecule [M+H]⁺. This is ideal for confirming the molecular weight.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Interpreting the Mass Spectrum
  • Molecular Ion Peak ([M]⁺• or [M+H]⁺): For this compound (C₈H₁₀FNO), the expected monoisotopic mass is approximately 155.07 Da. A high-resolution mass measurement would provide a more precise value to confirm the molecular formula.

  • Fragmentation Pattern (EI): The fragmentation of anilines is often characterized by the loss of small neutral molecules or radicals.

M [M]⁺• m/z = 155 M_minus_CH3 [M-CH₃]⁺ m/z = 140 M->M_minus_CH3 - •CH₃ M_minus_CO [M-CO]⁺• m/z = 127 M->M_minus_CO - CO M_minus_CH3_minus_HCN [M-CH₃-HCN]⁺ m/z = 113 M_minus_CH3->M_minus_CH3_minus_HCN - HCN

Figure 2: Predicted EI-MS Fragmentation Pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol: Sample Analysis
  • Sample Preparation:

    • Solid State: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred due to its simplicity and minimal sample preparation.

    • Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) and analyzed in an IR-transparent cell.

  • Data Acquisition: An FTIR (Fourier-Transform Infrared) spectrometer is used to acquire the spectrum. A background spectrum should be collected and subtracted from the sample spectrum.

Interpreting the IR Spectrum

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
N-H (amine)3300 - 3500Symmetric and asymmetric stretching (two bands for -NH₂)
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching (from -OCH₃ and -CH₃)
C=C (aromatic)1500 - 1600Ring stretching
C-N1250 - 1350Stretching
C-O (ether)1000 - 1300Asymmetric and symmetric stretching
C-F1000 - 1400Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated systems within a molecule.

Experimental Protocol: Measuring Absorbance
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to measure the absorbance of the sample across a range of wavelengths (typically 200-400 nm for aromatic compounds).

Interpreting the UV-Vis Spectrum

Aromatic compounds typically exhibit two main absorption bands:

  • E-band (E₂ band): A strong absorption around 200-230 nm.

  • B-band: A weaker, more structured absorption at longer wavelengths (250-290 nm).

The presence of auxochromes (-NH₂, -OCH₃) will cause a bathochromic (red) shift of these absorptions to longer wavelengths. The exact λₘₐₓ values will be characteristic of the specific substitution pattern of this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive characterization of a novel molecule such as this compound is not reliant on a single analytical technique. Instead, it is the synergistic integration of data from NMR, MS, IR, and UV-Vis spectroscopy that provides an unambiguous and robust structural assignment. This guide has outlined the theoretical and practical considerations for such an analysis. By following these self-validating protocols and applying sound principles of spectral interpretation, researchers can confidently elucidate the structure of novel aromatic amines, a critical step in the journey of drug discovery and development.

References

  • PubChem. 2-Methoxy-5-methylaniline. National Center for Biotechnology Information. [Link]

  • NIST. 2-Fluoro-5-methylaniline. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A general authoritative reference for spectroscopic methods).

Methodological & Application

Application Notes and Protocols: 3-Fluoro-2-methoxy-5-methylaniline as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 3-Fluoro-2-methoxy-5-methylaniline

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The strategic incorporation of fluorine and other modulating substituents into aromatic scaffolds can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound emerges as a highly valuable and versatile building block for this purpose. Its unique substitution pattern—an electron-withdrawing fluorine atom, an electron-donating methoxy group, and a lipophilic methyl group—offers a nuanced platform for controlling reaction regioselectivity and fine-tuning the electronic and steric profile of target heterocycles.

This technical guide provides in-depth application notes and detailed experimental protocols for the synthesis of two key classes of heterocyclic compounds—quinolines and benzimidazoles—using this compound as the common starting material. The methodologies presented are grounded in classical named reactions, adapted to this specific substrate, with a focus on explaining the underlying chemical principles and expected outcomes.

PART I: Synthesis of Substituted Quinolines via the Combes Reaction

The quinoline core is a privileged scaffold in drug discovery, appearing in numerous pharmaceuticals with a wide range of biological activities. The Combes synthesis provides a direct and acid-catalyzed route to substituted quinolines through the condensation of an aniline with a β-diketone.[1][2]

Mechanistic Rationale and Regioselectivity

The Combes reaction proceeds through the formation of an enamine intermediate from the aniline and the β-diketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration to form the aromatic quinoline ring.[3]

The regioselectivity of the cyclization step is a critical consideration, especially with a meta-substituted aniline like this compound. The substituents on the aniline ring direct the position of the ring closure. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director, while the fluorine (-F) is a deactivating, ortho-, para-director. The methyl group (-CH₃) is weakly activating and ortho-, para-directing.

In this specific substrate, the positions ortho to the strongly activating methoxy group are sterically hindered by the adjacent fluorine and methyl groups. The position para to the methoxy group (and ortho to the fluorine) is a likely site for electrophilic attack. However, studies have shown that with methoxy-substituted anilines, steric effects can play a significant role, often favoring the formation of 2-substituted quinolines.[3] The following protocol is designed to favor one regioisomer, but researchers should be prepared to encounter a mixture of products requiring chromatographic separation.

Workflow for Combes Quinoline Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound and Acetylacetone B Add Acid Catalyst (e.g., H₂SO₄ or PPA) under cooling A->B C Heat the mixture (e.g., 100-120 °C) B->C D Monitor reaction progress (TLC or LC-MS) C->D E Cool and pour onto ice D->E F Neutralize with base (e.g., NaOH or NH₄OH) E->F G Extract with organic solvent (e.g., Ethyl Acetate) F->G H Dry, concentrate, and purify (Column Chromatography) G->H G cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization A Protect Amine (optional but recommended) (e.g., Acetic Anhydride) B Nitration with nitrating agent (e.g., HNO₃/H₂SO₄ at low temp) A->B C Hydrolysis of protecting group (if used) B->C D Reduce Nitro Group to Amine (e.g., SnCl₂/HCl or H₂/Pd-C) C->D E Isolate o-Phenylenediamine intermediate D->E F Condense with Carboxylic Acid (e.g., in PPA or HCl) E->F G Heat to effect cyclodehydration F->G H Purify final Benzimidazole product G->H

Sources

Application Notes & Protocols: The Strategic Use of Fluorinated Anilines in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine into aniline moieties represents a cornerstone of modern agrochemical design. This guide provides researchers, chemists, and development professionals with an in-depth understanding of why and how fluorinated anilines are leveraged to create next-generation herbicides, fungicides, and insecticides. We will explore the profound physicochemical effects of fluorination, detail synthetic and analytical protocols, and examine case studies of market-leading products. This document is designed to bridge theory with practice, offering field-proven insights to accelerate innovation in crop protection.

Introduction: Why Fluorine Remains the Agrochemical Chemist's Most Powerful Tool

The introduction of fluorine into bioactive molecules can dramatically alter their physical, chemical, and biological properties.[1][2][3] In agrochemical research, where efficacy, stability, and safety are paramount, fluorine is not merely an additive but a strategic design element. Fluorinated anilines, in particular, serve as crucial intermediates for a vast array of active ingredients.[4][5] Between 2016 and 2022, approximately 64% of newly launched halogenated agrochemicals were fluorinated, underscoring the immense impact of this strategy.[6][7]

The age of fluorinated agrochemicals was effectively ushered in with the herbicide trifluralin, a 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline, demonstrating early on the power of the CF₃ group.[7] This guide will dissect the causality behind these effects and provide actionable protocols for harnessing the power of fluorinated anilines in your own research and development pipeline.

Section 1: The Strategic Role of Fluorine in Anilino-Agrochemicals

The decision to incorporate fluorine is driven by its unique atomic properties: high electronegativity, small van der Waals radius (1.47 Å), and the exceptional strength of the carbon-fluorine bond (C-F), which is the strongest single bond to carbon (~485 kJ mol⁻¹).[1][7] These attributes translate into several predictable and advantageous modifications of the parent aniline molecule.

Modulation of Physicochemical Properties

Introducing fluorine or fluorinated alkyl groups (e.g., -CF₃, -OCF₃, -CHF₂) onto an aniline ring fundamentally alters its electronics and lipophilicity.

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly decreases the basicity of the aniline nitrogen. This is a critical factor for optimizing a molecule's interaction with its biological target and controlling its environmental mobility. For example, the pKa of aniline is ~4.6, while the pKa of 3-(trifluoromethyl)aniline is ~3.5. This reduction in basicity can prevent unwanted protonation, enhance membrane permeability, and fine-tune binding interactions within a target enzyme's active site.

  • Lipophilicity (LogP): Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.[8] This improved bioavailability often leads to higher potency and allows for lower application rates in the field.

  • Metabolic Stability: The strength of the C-F bond makes it highly resistant to oxidative metabolism by enzymes like cytochrome P450s.[1][9] By strategically placing fluorine atoms at metabolically vulnerable positions on the aniline ring, chemists can block common degradation pathways, thereby increasing the molecule's persistence and efficacy.[8][9]

The following diagram illustrates the cascading effects of fluorine substitution on molecular properties and, ultimately, biological performance.

G cluster_0 Core Physicochemical Changes cluster_1 Consequent Biological Effects pKa pKa Lowered (Basicity Decreased) Binding Altered Target Binding Affinity pKa->Binding LogP LogP Increased (Lipophilicity Enhanced) Transport Improved Transport & Membrane Penetration LogP->Transport Metabolism Metabolic Stability Increased Efficacy Increased Efficacy & Longer Half-Life Metabolism->Efficacy Transport->Efficacy Binding->Efficacy Fluorine Strategic Fluorine Substitution (e.g., on Aniline) Fluorine->pKa Fluorine->LogP Fluorine->Metabolism

Caption: Impact of Fluorination on Agrochemical Properties.

Case Studies: Market-Leading Agrochemicals

The success of fluorinated anilines is best illustrated by examining commercial products where this moiety is central to the active ingredient's function.

AgrochemicalClassFluorinated Aniline MoietyKey Contribution of Fluorine
Boscalid Fungicide (SDHI)2-chloro-4'-fluoro-biphenyl-4-amine derivedEnhances binding to succinate dehydrogenase; metabolic stability.
Fluazinam FungicideN-(3-chloro-5-trifluoromethyl-2-pyridyl)aniline derivativeCF₃ group is critical for uncoupling mitochondrial oxidative phosphorylation.
Bixafen Fungicide (SDHI)N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)aniline coreFluorine atom contributes to potent enzyme inhibition and systemic properties.
Chlorantraniliprole InsecticideAnthranilic diamide derived from a fluorinated aniline precursorWhile not a direct aniline, its precursors highlight fluorine's role in optimizing activity at the ryanodine receptor.[10]

Section 2: Synthetic Strategies & Key Protocols

The synthesis of agrochemicals from fluorinated anilines predominantly involves the use of these compounds as pre-functionalized building blocks.[1][2] The most common reaction is the formation of an amide bond, linking the aniline nitrogen to a carboxylic acid-containing fragment, often a heterocyclic scaffold.

Common Synthetic Routes to Fluorinated Anilines

Fluorinated anilines are valuable intermediates prepared through several industrial methods:[4]

  • Nitration and Reduction: Nitration of a corresponding fluorinated aromatic compound followed by reduction of the nitro group is a classic and widely used approach.[4]

  • Halogen Exchange (Halex) Reaction: This method involves a chlorine-fluorine exchange on a chlorinated nitroaromatic precursor, followed by reduction.[5] This is particularly effective when the nitro group activates chlorine atoms at the ortho and para positions.[5]

  • From Azides: Aromatic azides can be treated with anhydrous hydrogen fluoride to yield fluorinated anilines.[11]

Protocol: Amide Coupling with an Electron-Deficient Fluorinated Aniline

The electron-withdrawing effect of fluorine substituents makes fluorinated anilines poor nucleophiles, which can render standard amide coupling conditions ineffective. This protocol details a robust method for coupling a carboxylic acid with a challenging substrate like 3-(Trifluoromethyl)aniline.

Objective: To synthesize N-(3-(trifluoromethyl)phenyl)picolinamide, a model compound representing a common structural motif in modern fungicides (e.g., SDHIs).

Causality Behind Choices:

  • Coupling Reagent: Standard reagents like EDC/HOBt can be sluggish with electron-deficient anilines. Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a highly activated ester, driving the reaction to completion.

  • Base: A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed without competing in the coupling reaction.

  • Solvent: A polar aprotic solvent like DMF (Dimethylformamide) or THF (Tetrahydrofuran) is chosen for its ability to dissolve all reactants and facilitate the reaction.

Materials:

  • Picolinic acid (1.0 eq)

  • 3-(Trifluoromethyl)aniline (1.0 eq)[12][13][14]

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous THF

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add picolinic acid (1.0 eq) and anhydrous THF (approx. 0.2 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. A slight color change may be observed as the active ester forms.

  • Amine Addition: Add 3-(Trifluoromethyl)aniline (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-4 hours).

  • Workup: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. c. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Self-Validation & Troubleshooting:

  • Expected Outcome: A white to off-white solid. Yields should typically be >80%.

  • TLC Analysis: The product should have an Rf value intermediate between the two starting materials.

  • ¹⁹F NMR: A sharp singlet around -63 ppm is the definitive confirmation of the trifluoromethyl group's presence.

  • Troubleshooting: If the reaction stalls, gentle heating (40-50 °C) can be applied. If side products are observed, ensure the purity of the starting aniline and the anhydrous nature of the reaction conditions.

The following workflow diagram summarizes the protocol.

G cluster_workflow Amide Coupling Protocol Setup 1. Setup (Acid, THF) Activation 2. Activation (HATU, DIPEA) Setup->Activation Addition 3. Amine Addition (CF3-Aniline) Activation->Addition Monitor 4. Monitor (TLC / LC-MS) Addition->Monitor Workup 5. Aqueous Workup & Extraction Monitor->Workup Purify 6. Purification (Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize End Pure Product Characterize->End Start Starting Materials Start->Setup

Caption: Experimental workflow for amide coupling.

Section 3: Analytical Characterization

Proper characterization is essential to confirm the identity and purity of newly synthesized fluorinated compounds. While standard techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are routine, ¹⁹F NMR is an exceptionally powerful and indispensable tool.

The Power of ¹⁹F NMR Spectroscopy

¹⁹F NMR offers several distinct advantages for analyzing these molecules:[15]

  • High Sensitivity: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in sensitivity close to that of ¹H NMR.

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (~500 ppm), which minimizes signal overlap even in complex molecules.[16][17]

  • No Solvent Interference: Standard deuterated solvents lack fluorine, providing a clean baseline and simplifying quantification.[16]

  • Structural Insight: The chemical shift of a fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for confirming substitution patterns and detecting subtle structural changes.[18]

Practical Application: In the protocol described in Section 2.2, the ¹⁹F NMR spectrum of the final product would show a single peak for the -CF₃ group. The absence of other fluorine signals confirms that no unintended fluorination or defluorination has occurred. Quantitative ¹⁹F NMR can also be used to determine the purity of the sample against a known standard.[16]

Section 4: Challenges and Future Outlook

While fluorinated anilines are powerful tools, their use is not without challenges. The high stability of the C-F bond can lead to environmental persistence for some fluorinated pesticides.[19] Researchers must balance the need for efficacy with the imperative for environmental stewardship, designing molecules that are potent against their targets but ultimately degradable.

The future of agrochemical development will likely see the continued and even expanded use of fluorinated intermediates.[6][19] Innovations in synthetic chemistry are enabling the creation of novel fluorinated motifs beyond simple -F and -CF₃ groups. The ongoing discovery of new biological modes of action will provide fresh scaffolds where the unique properties of fluorinated anilines can be deployed to solve critical challenges in global food production.[7]

References

  • Preparation of fluorinated anilines.
  • Preparation of fluorinated anilines.
  • Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized? Organofluorine / Alfa Chemistry.
  • Preparation of fluorinated aniline.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Beilstein Journal of Organic Chemistry.
  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances.
  • Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. Molecules.
  • Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
  • The Impact of Fluorine Chemistry on Modern Agrochemicals. BOC Sciences.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Beilstein Journal of Organic Chemistry.
  • Recent developments in fluorine-containing pesticides. Pest Management Science.
  • Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ACS Symposium Series.
  • The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry.
  • M-trifluoromethylaniline (Ref: CGA 72903). AERU - University of Hertfordshire.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • 3-(Trifluoromethyl)aniline.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry.
  • 19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container. Journal of the American Chemical Society.
  • Preparation of trifluoromethylanilines.
  • 19Flourine NMR. University of Ottawa.

Sources

The Strategic Utility of 3-Fluoro-2-methoxy-5-methylaniline in the Synthesis of Advanced Organic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Trifecta of Functionality for Modern Chemistry

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel materials with tailored properties. 3-Fluoro-2-methoxy-5-methylaniline emerges as a molecule of significant interest, embodying a trifecta of functional groups that impart unique reactivity and versatility. The presence of a nucleophilic aniline moiety, a directing and electron-donating methoxy group, and an electronegative fluorine atom on a toluene scaffold creates a platform for diverse chemical transformations. This application note explores the potential of this compound as a key intermediate in the synthesis of high-performance organic electronic materials and complex pharmaceutical precursors. While direct literature on this specific isomer is nascent, its utility can be confidently inferred from the well-established chemistry of its structural analogs.

The fluorine substituent is known to enhance the metabolic stability and binding affinity of drug candidates, making fluorinated anilines valuable in medicinal chemistry.[1][2][3] In the realm of organic electronics, the introduction of fluorine can modulate HOMO/LUMO energy levels, improve thermal stability, and influence intermolecular packing, all of which are critical parameters for optimizing the performance of Organic Light-Emitting Diodes (OLEDs).[4] The aniline functionality serves as a versatile handle for a variety of C-N and C-C bond-forming reactions, most notably the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its intrinsic properties, propose a viable synthetic pathway, and present detailed protocols for its application in the synthesis of advanced organic materials.

Physicochemical Properties and Safety Considerations

While experimental data for this compound is not extensively documented, we can extrapolate its properties from its close isomer, 2-methoxy-5-methylaniline.[7][8]

PropertyInferred ValueSource (Analog)
Molecular Formula C₈H₁₀FNO-
Molecular Weight 155.17 g/mol -
Appearance Expected to be a solid at room temperature[8]
Melting Point Estimated to be in the range of 40-60 °C[8]
Boiling Point Estimated to be >200 °C[8]
Solubility Likely soluble in common organic solvents (e.g., DCM, THF, Toluene)[8]

Safety and Handling: Substituted anilines should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Acute toxicity is a potential concern, and appropriate precautions should be taken to avoid inhalation, ingestion, and skin contact.[8]

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be designed starting from commercially available materials, employing standard and robust organic transformations.

Synthesis_Workflow A 2-Methoxy-5-methylaniline B N-(2-methoxy-5-methylphenyl)acetamide A->B Ac₂O, Pyridine C N-(3-fluoro-2-methoxy-5-methylphenyl)acetamide B->C Selectfluor® D This compound C->D HCl (aq), EtOH, Δ caption Proposed synthetic route to this compound.

Figure 1: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of this compound
  • Acetylation of 2-Methoxy-5-methylaniline:

    • To a solution of 2-methoxy-5-methylaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Upon completion (monitored by TLC), quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford N-(2-methoxy-5-methylphenyl)acetamide.

  • Fluorination:

    • Dissolve the N-(2-methoxy-5-methylphenyl)acetamide (1.0 eq) in acetonitrile.

    • Add Selectfluor® (1.1 eq) portion-wise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 12 hours.

    • Monitor the reaction by TLC. Upon completion, cool to room temperature and pour into water.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield N-(3-fluoro-2-methoxy-5-methylphenyl)acetamide.

  • Hydrolysis:

    • Suspend N-(3-fluoro-2-methoxy-5-methylphenyl)acetamide (1.0 eq) in a mixture of ethanol and 6M aqueous HCl.

    • Reflux the mixture for 6 hours.

    • Cool the reaction to room temperature and neutralize with a saturated solution of NaHCO₃.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Application in the Synthesis of Organic Electronic Materials

The unique electronic properties imparted by the fluoro and methoxy substituents make this compound an excellent candidate for constructing novel materials for OLEDs. The aniline group provides a convenient point of attachment for building larger conjugated systems.

Protocol 2: Synthesis of a Donor-Acceptor Molecule for OLEDs via Suzuki and Buchwald-Hartwig Couplings

This protocol outlines the synthesis of a hypothetical donor-acceptor molecule where this compound acts as the donor core.

OLED_Synthesis A This compound D Intermediate 1 A->D Pd₂(dba)₃, XPhos, NaOtBu Buchwald-Hartwig Amination B Dibromo-Acceptor Core B->D C Arylboronic Ester E Final OLED Molecule C->E D->E Pd(PPh₃)₄, K₂CO₃ Suzuki Coupling caption Workflow for the synthesis of a hypothetical OLED molecule.

Figure 2: Synthetic workflow for a donor-acceptor OLED molecule.

  • Buchwald-Hartwig Amination:

    • In a glovebox, charge a Schlenk flask with a dibromo-acceptor core (e.g., a dibrominated benzothiadiazole derivative) (1.0 eq), this compound (2.2 eq), sodium tert-butoxide (2.5 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

    • Add anhydrous toluene to the flask.

    • Seal the flask and heat the reaction mixture at 110 °C for 24 hours.

    • Cool the reaction to room temperature, dilute with toluene, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography to yield the diarylated intermediate.

  • Suzuki Coupling:

    • To a degassed solution of the diarylated intermediate (1.0 eq) and an appropriate arylboronic ester (e.g., a pyreneboronic acid pinacol ester) (2.5 eq) in a mixture of toluene and water, add K₂CO₃ (4.0 eq) and Pd(PPh₃)₄ (5 mol%).

    • Heat the reaction mixture at 90 °C under an inert atmosphere for 12 hours.[6]

    • Cool the reaction to room temperature and separate the layers. Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final product by column chromatography and subsequent recrystallization or sublimation to obtain the high-purity OLED material.

Application in Medicinal Chemistry

The incorporation of the this compound scaffold into potential drug candidates can be achieved through various synthetic strategies, including amide bond formation and cross-coupling reactions.

Protocol 3: Synthesis of a Bioactive Amide via Acylation

This protocol describes a straightforward method to synthesize an amide derivative, a common motif in pharmaceuticals.

  • Amide Coupling:

    • Dissolve this compound (1.0 eq) and a carboxylic acid of interest (1.1 eq) in anhydrous DCM.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

    • Stir the reaction at room temperature for 12 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the desired amide.

Conclusion

This compound represents a highly promising and versatile building block for the synthesis of a wide array of functional organic materials. Its unique substitution pattern allows for fine-tuning of electronic and steric properties, making it a valuable asset in the development of novel OLED materials and pharmaceutical compounds. The protocols outlined in this application note, derived from established chemical principles and the behavior of analogous structures, provide a solid foundation for researchers to explore the full potential of this intriguing molecule. As the demand for advanced materials continues to grow, the strategic application of such multi-functional building blocks will be instrumental in driving innovation across various scientific disciplines.

References

  • PubChem. (n.d.). 2-Methoxy-5-Methylaniline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Scientific Laboratory Supplies. (n.d.). 2-Methoxy-5-methylaniline, 99%. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(thiophen-2-ylmethoxymethyl)aniline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved January 23, 2026, from [Link]

  • DigiChem. (2023, January 13). Advancing OLED Performance with Custom Synthesis. Retrieved January 23, 2026, from [Link]

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 131(41), 14674–14675. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [Link]

  • MDPI. (2023). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. Molecules, 28(3), 1248. [Link]

  • ResearchGate. (2020). Applications of Fluorine in Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1521. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. Retrieved January 23, 2026, from [Link]

  • University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(51), 22562-22643. [Link]

  • ResearchGate. (2014). The role of fluorine in medicinal chemistry. Retrieved January 23, 2026, from [Link]

  • Royal Society of Chemistry. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications, (10), 1003-1022. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2018). Buchwald‐Hartwig amination of aryl halides with substituted anilines. Retrieved January 23, 2026, from [Link]

  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. In Anilines. [Link]

  • Natural Sciences Publishing. (2022). Impact of Different Anode Materials on Performance of Organic Light Emitting Diodes. Journal of New Developments in Chemistry, 5(1).
  • National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

  • Society of Synthetic Organic Chemistry, Japan. (2018). Synthesis of Organofluorine Compounds with Raw Materials in Fluoro Chemical Industry. Journal of Synthetic Organic Chemistry, Japan, 76(11), 1234-1239. [Link]

  • TCI EUROPE N.V. (2022).
  • ResearchGate. (2018). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved January 23, 2026, from [Link]

  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemist. Retrieved from [Link]

  • Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. 98(2), 659-666. [Link]

  • ResearchGate. (2012). Fluorine in Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Fluoro-2-methoxy-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Fluoro-2-methoxy-5-methylaniline. The following information is synthesized from safety data sheets of structurally similar compounds and established best practices for handling substituted anilines.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, focusing on the stability and storage of this compound.

Q1: My this compound, which was initially a light-colored solid, has darkened to a brown or black color. Is it still usable?

A1: The darkening of aniline compounds upon storage is a common observation and typically indicates oxidation or slight degradation due to exposure to air and/or light.[1][2] While minor color change may not significantly impact the outcome of all reactions, it is a sign of decreasing purity. For sensitive applications, such as in the final steps of pharmaceutical synthesis, it is crucial to use a pure, light-colored starting material.

  • Causality: The amine functional group in anilines is susceptible to oxidation, which can lead to the formation of colored impurities. This process is often accelerated by exposure to oxygen and UV light.

  • Recommended Action:

    • Assess Purity: Before use, it is advisable to re-analyze the darkened material using techniques like NMR, LC-MS, or GC-MS to determine the purity and identify any significant degradation products.

    • Purification: If the purity is compromised, consider recrystallization or column chromatography to repurify the compound.

    • Preventative Measures: To prevent future discoloration, always store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light.[3]

Q2: I'm observing unexpected side products in my reaction. Could it be related to the stability of my this compound?

A2: Yes, the presence of impurities from degradation can lead to unforeseen side reactions. If the aniline has been improperly stored, it may contain oxidized or polymerized species that can interfere with your desired chemical transformation.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for unexpected side products.

  • Expert Insight: Anilines can be sensitive to strong oxidizing agents and acids.[4] Ensure that your reaction conditions are compatible and that all reagents and solvents are of appropriate purity.

Q3: My solid this compound appears clumpy or moist. What could be the cause?

A3: Clumping or a moist appearance can indicate water absorption. While many anilines have low water solubility, they can be hygroscopic to some extent.[3][5][6]

  • Causality: Improperly sealed containers can allow atmospheric moisture to be absorbed by the compound.

  • Recommended Action:

    • Drying: Dry the material under vacuum, preferably with a desiccant.

    • Proper Storage: Always store in a tightly sealed container in a dry environment, such as a desiccator or a glovebox.

Frequently Asked Questions (FAQs)

Q4: What are the optimal storage conditions for this compound?

A4: Based on data for similar compounds, the following storage conditions are recommended to ensure long-term stability:

ParameterRecommendationRationale
Temperature Cool place (some sources suggest <15°C)To slow down potential degradation reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)[3]To prevent oxidation.
Light In a dark place or an amber/opaque container[1]To prevent light-induced degradation.
Container Tightly sealed container[3][4][7]To prevent exposure to air and moisture.
Location Well-ventilated area[3][4][7][8][9][10][11]For safety in case of vapor release.

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life of anilines can be poor if not stored correctly.[11] When stored under the optimal conditions described above (cool, dark, dry, and under an inert atmosphere), the compound should remain stable for an extended period. However, it is best practice to re-analyze the purity of any reactive chemical that has been in storage for more than a year before use in a critical application.

Q6: What are the primary signs of degradation?

A6: The most common visual indicator of degradation is a change in color from a light solid to a darker brown or even black substance.[12] A change in physical state, such as becoming oily or clumpy, can also indicate the absorption of moisture or the formation of impurities. For a definitive assessment, analytical methods are required.

Q7: What materials are incompatible with this compound?

A7: Based on information for related anilines, strong oxidizing agents and strong acids are generally incompatible.[3][4] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also noted that anilines can attack some forms of plastics and rubber, so appropriate storage containers and handling equipment should be used.[1]

Experimental Protocols

Protocol 1: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum. If further characterization is needed, ¹³C, ¹⁹F, and 2D NMR experiments can also be performed.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum. The presence of unexpected signals or a deviation from the expected integration ratios can indicate the presence of impurities.

Protocol 2: Repurification by Recrystallization

  • Solvent Selection: Choose a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A co-solvent system (e.g., ethanol/water, hexane/ethyl acetate) may be necessary.

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Purity Verification: Analyze the purity of the recrystallized material using a suitable method (e.g., melting point, NMR).

References

  • PubChem. (n.d.). 2-Methoxy-5-methylaniline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • GOV.UK. (2021). Aniline - Incident management. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). 2-Methoxy-5-methylaniline. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 2-Methoxy-5-methylaniline, 99%. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]

Sources

Technical Support Center: Safe Disposal of 3-Fluoro-2-methoxy-5-methylaniline Waste

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-Fluoro-2-methoxy-5-methylaniline waste. As a substituted halogenated aromatic amine, this compound requires careful management to mitigate risks to personnel and the environment. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

I. Understanding the Hazard Profile

Key Hazard Considerations:

  • Toxicity: Aromatic amines are a class of compounds known for their toxicity. The SDS for the closely related isomer, 2-Methoxy-5-methylaniline, indicates it is harmful if swallowed and may cause cancer[1]. Therefore, it is prudent to handle this compound as a suspected carcinogen.

  • Irritation: Similar compounds are known to cause skin and eye irritation[2].

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. Discharge into sewer systems or the environment must be strictly avoided[3].

A summary of the hazard classifications for a similar compound, 3-Fluoro-5-methoxyaniline, is presented below:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Data sourced from the Safety Data Sheet for 3-Fluoro-5-methoxyaniline[2].

II. Waste Disposal Decision Workflow

The primary and most recommended method for the disposal of this compound waste is through a licensed hazardous waste disposal service that utilizes high-temperature incineration with flue gas scrubbing. For laboratories that generate small quantities and may consider on-site treatment, a chemical degradation method using Fenton's reagent is a potential alternative, although it requires careful execution and validation.

DisposalWorkflow start Waste Generated: This compound (Pure, solutions, contaminated materials) collection Step 1: Segregate and Collect Waste - Halogenated organic waste stream - Clearly labeled, sealed, compatible container start->collection decision Is a licensed hazardous waste disposal service available and practical? incineration Primary Disposal Route: Licensed Hazardous Waste Facility (High-Temperature Incineration) decision->incineration Yes chemical_degradation Alternative Disposal Route: On-site Chemical Degradation (Fenton's Reagent) decision->chemical_degradation No/Not feasible manifest Step 3: Manifest and Transport - Proper documentation (Hazardous Waste Manifest) - Transport by a certified hauler incineration->manifest protocol Step 1: Follow Fenton's Reagent Protocol - Controlled reaction conditions - Quenching and neutralization chemical_degradation->protocol storage Step 2: Safe Storage - Designated satellite accumulation area - Away from incompatible materials collection->storage storage->decision verification Step 2: Verify Degradation - Analytical testing (e.g., HPLC, GC-MS) - Ensure complete destruction of parent compound protocol->verification final_disposal Step 3: Dispose of Treated Waste - Neutralized aqueous waste (check local regulations) - Iron sludge as hazardous waste verification->final_disposal FentonProtocol start Start: Diluted Aniline Waste ph_adjust 1. Adjust pH to 3-4 (add H₂SO₄) start->ph_adjust add_fe 2. Add FeSO₄·7H₂O catalyst ph_adjust->add_fe add_h2o2 3. Slowly add H₂O₂ (control temperature with ice bath) add_fe->add_h2o2 react 4. Stir for 1-2 hours add_h2o2->react quench 5. Quench reaction (add NaOH to pH > 7) react->quench separate 6. Separate solid and liquid quench->separate solid_waste Solid Waste: Iron Sludge (Dispose as hazardous waste) separate->solid_waste liquid_waste Liquid Effluent: Neutralized aqueous solution separate->liquid_waste analyze 7. Analyze liquid for complete degradation liquid_waste->analyze final_disposal 8. Dispose of liquid per local regulations analyze->final_disposal end End final_disposal->end

Caption: Step-by-step workflow for the chemical degradation of this compound waste using Fenton's reagent.

VI. Decontamination of Spills and Surfaces

In the event of a spill or to decontaminate working surfaces, a multi-step cleaning process is recommended.

Decontamination Protocol:

  • Initial Cleaning: For visible spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Surface Cleaning: A study on the decontamination of surfaces from aromatic amines suggests a cleaning protocol involving an initial wash with an acidic solution to form the more water-soluble salt, followed by cleaning with a methanol-moistened sponge.[4] Commercially available decontamination solutions for aromatic amines can also be used.[5]

  • Verification: The effectiveness of the decontamination should be verified. This can be done using surface wipe tests followed by analytical confirmation if necessary.

VII. References

  • SKC Inc. (n.d.). DECONtamination Solution Aromatic Amines 1 gal 769-1051. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Oxidation of Organics Using Fenton's Reagent. Retrieved from [Link]

  • King County. (2015). Laboratory Waste Management Guide. Retrieved from [Link]

  • Weeks, R. W., Jr., & Dean, B. J. (n.d.). Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces. Los Alamos Scientific Laboratory.

  • Wikipedia. (n.d.). Fenton's reagent. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Categories of Hazardous Waste Generators. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Environment, Health and Safety, University of California. (n.d.). 4.3.2 Small Quantity Generator. Retrieved from [Link]

  • Petri, B. G., et al. (2011). Fenton's reaction-based chemical oxidation in suboptimal conditions can lead to mobilization of oil hydrocarbons but also contribute to the total removal of volatile compounds. PMC.

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • SKC Inc. (2023). Safety Data Sheet: Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • Iowa Waste Reduction Center. (n.d.). Very Small Quantity Generators of Hazardous Waste. Retrieved from [Link]

  • John St. Ben's/St. John's University. (n.d.). Fenton's Reagent Revisited. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Hazardous Waste Generator Requirements. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2020). The effect of Fenton's reagent in combination with ozone to the biodegradability of metalworking fluids.

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • University of California, San Diego. (2025). Biosafety: Decontamination Methods for Laboratory Use. Retrieved from [Link]

  • New Pig. (n.d.). EPA RCRA Hazwaste Generator Requirements Rule - Expert Advice. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

Sources

preventing byproduct formation in aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aniline Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts during aniline synthesis. Aniline is a critical building block, and achieving high purity is paramount for subsequent applications in pharmaceuticals, polymers, and dyes.[1][2] This document provides in-depth, field-proven insights into controlling your reaction chemistry to maximize yield and purity.

Section 1: Catalytic Hydrogenation of Nitrobenzene

The reduction of nitrobenzene is the most prevalent industrial route to aniline.[1][3] While conceptually straightforward, this exothermic reaction involves several unstable intermediates that can lead to a variety of byproducts if not properly controlled.[4]

Core Reaction Pathway & Key Intermediates

The reduction proceeds through nitrosobenzene and phenylhydroxylamine intermediates.[5][6][7] The ideal reaction completely reduces these intermediates to aniline. However, these intermediates are highly reactive and can participate in side reactions, leading to impurities.

Troubleshooting Guide & FAQs: Nitrobenzene Reduction

Q1: My final product has a distinct yellow or orange color. What causes this, and how can I prevent it?

Root Cause Analysis: A yellow/orange hue is almost always indicative of incomplete reduction, leading to the formation of azoxybenzene and azobenzene.[5] These colored compounds arise from the condensation reactions of the nitrosobenzene and phenylhydroxylamine intermediates.[5][7]

  • Mechanism of Formation: Phenylhydroxylamine, a key intermediate, can either be hydrogenated to aniline or react with nitrosobenzene (another intermediate) to form azoxybenzene.[5][7] Azoxybenzene can be further reduced to the even more brightly colored azobenzene.

Prevention Strategies:

  • Strict Stoichiometric Control: Ensure a sufficient excess of the reducing agent (e.g., hydrogen gas) is present throughout the reaction to drive the reduction to completion and minimize the lifetime of the reactive intermediates.

  • Catalyst Selection & Activity:

    • Use a highly active and selective catalyst, such as palladium, nickel, or platinum on a carbon or alumina support.[1][8][9] A catalyst with high activity ensures that the intermediates are hydrogenated to aniline faster than they can react with each other.

    • Low-loading palladium catalysts (e.g., 0.3 wt%) can maximize aniline selectivity by avoiding the formation of coupling products.[8]

  • Optimize Reaction Temperature: High temperatures can sometimes favor the condensation side reactions. Maintain the lowest effective temperature that provides a reasonable reaction rate. Monitor the reaction with in-situ tools like IR spectroscopy to track the disappearance of intermediates.[4]

  • Efficient Mass Transfer: Ensure vigorous agitation and efficient hydrogen dispersion in the reactor. Poor mass transfer can create localized areas of hydrogen starvation, allowing intermediates to accumulate and react.

Q2: My GC-MS analysis shows a significant peak corresponding to cyclohexylamine. How do I stop this over-hydrogenation?

Root Cause Analysis: Cyclohexylamine is the product of over-hydrogenation, where the aromatic ring of aniline is reduced to a cyclohexane ring.[8] This is a common issue when using highly active hydrogenation catalysts like rhodium or under harsh reaction conditions.[10][11][12]

Prevention Strategies:

  • Catalyst Choice:

    • Avoid overly aggressive catalysts. While rhodium is highly active, it is also known to readily hydrogenate aromatic rings.[12] Palladium and nickel catalysts generally offer better selectivity for the nitro group reduction without affecting the aromatic ring.[1][8]

    • Using lower catalyst loadings can also help prevent overhydrogenation.[8]

  • Milder Reaction Conditions:

    • Temperature: Reduce the reaction temperature. Aromatic ring hydrogenation typically requires higher activation energy than nitro group reduction.

    • Pressure: Lower the hydrogen pressure to the minimum required for efficient nitro reduction. High pressures increase the concentration of hydrogen on the catalyst surface, promoting ring saturation.

  • Control Residence Time: In a continuous flow setup, a shorter residence time (higher weight hourly space velocity, WHSV) can prevent the aniline product from being exposed to the catalyst long enough for significant ring reduction to occur.[8] The relationship between residence time and yield often follows a "volcano" curve, where optimal conditions exist before over-reduction begins.[8]

Table 1: Effect of Catalyst and Conditions on Selectivity

CatalystTypical Temperature (°C)Typical H₂ Pressure (bar)Primary Byproduct ConcernMitigation Strategy
Pd/C 80 - 1205 - 20CyclohexylamineOperate at lower end of temp/pressure range.[8]
Ni (Raney) 100 - 15020 - 50Azoxy/Azobenzene, TarEnsure sufficient H₂ supply, good agitation.[5]
Pt/C 70 - 1105 - 15CyclohexylamineCareful control of residence time.[13]
Rh/Al₂O₃ 60 - 10010 - 30High risk of CyclohexylamineGenerally not recommended unless CHA is desired.[12]
Q3: What is the mechanistic pathway leading to common byproducts during nitrobenzene reduction?

This diagram illustrates the critical branching points in the reaction. The desired pathway leads directly to aniline. Side reactions occur when key intermediates, nitrosobenzene and phenylhydroxylamine, are not immediately hydrogenated.

G Nitrobenzene Reduction Pathways cluster_main Main Reaction Path NB Nitrobenzene (C₆H₅NO₂) NSB Nitrosobenzene (C₆H₅NO) NB->NSB +H₂ PHA Phenylhydroxylamine (C₆H₅NHOH) NSB->PHA +H₂ AZOXY Azoxybenzene NSB->AZOXY + Phenylhydroxylamine - H₂O AN Aniline (C₆H₅NH₂) PHA->AN +H₂ CHA Cyclohexylamine (C₆H₁₁NH₂) AN->CHA +3H₂ (Over-reduction) AZO Azobenzene AZOXY->AZO +H₂

Caption: Key pathways in nitrobenzene reduction.

Section 2: Ammonolysis of Phenol

An alternative, though less common, route to aniline is the high-temperature, high-pressure reaction of phenol with ammonia over a solid acid catalyst like silica-alumina.[3][14]

Troubleshooting Guide & FAQs: Ammonolysis of Phenol

Q1: I am observing significant amounts of diphenylamine (DPA) and triphenylamine in my product. How can I improve selectivity for aniline?

Root Cause Analysis: Diphenylamine and other polyphenylamines are formed when the aniline product reacts with the phenol starting material.[14] This is a consecutive reaction that competes with the primary amination reaction.

Prevention Strategies:

  • Molar Ratio is Critical: Use a large excess of ammonia relative to phenol.[14] A molar ratio of 10:1 to 20:1 (ammonia:phenol) is often recommended.[14][15] The high concentration of ammonia shifts the equilibrium towards the formation of the primary amine (aniline) and kinetically disfavors the reaction of aniline with phenol.

  • Temperature Control: While high temperatures are necessary for the reaction, excessive heat can promote byproduct formation. Operate within the optimal temperature window for your specific catalyst (typically 350-450°C).[16]

  • Catalyst Choice: Catalysts like silica-alumina or zeolites are used.[16] Ensure the catalyst has the appropriate acidity and pore structure to favor the primary amination without promoting side reactions. Some catalysts may require periodic regeneration to maintain selectivity.[16]

Section 3: General Best Practices & Analytical Control

Q1: What are the best analytical methods for identifying and quantifying byproducts?

Answer: A multi-pronged approach is best for robust quality control.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) is the workhorse for quantifying aniline and its common volatile byproducts.[17] GC coupled with Mass Spectrometry (GC-MS) is essential for definitively identifying unknown impurity peaks.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent alternative to GC, especially for compounds that are not thermally stable.[18][19] It is widely used for determining aniline and related compounds in various matrices.[18][20]

Q2: How should I purify my crude aniline product?

Answer: The purification strategy depends on the nature and quantity of the impurities.

  • Initial Workup: After the reaction, the crude product is typically neutralized, washed with water to remove salts and water-soluble impurities, and the organic layer is separated.

  • Steam Distillation: This is a highly effective method for separating aniline from less volatile or non-volatile impurities like tar, inorganic salts, and some colored byproducts.[21][22] Aniline forms a heteroazeotrope with water, allowing it to distill at a temperature below the boiling point of water.[22]

  • Fractional Distillation (Vacuum): For separating aniline from byproducts with close boiling points (e.g., residual nitrobenzene, cyclohexylamine), fractional distillation under reduced pressure is the preferred method.[22] Vacuum is used to lower the boiling point and prevent thermal degradation of aniline at atmospheric pressure.

Experimental Protocol: Lab-Scale Purification of Crude Aniline by Steam Distillation

This protocol assumes you have a crude aniline product from a nitrobenzene reduction that has been neutralized and separated from the bulk of the catalyst and inorganic salts.

  • Apparatus Setup:

    • Assemble a steam distillation apparatus consisting of a steam generator (a flask of boiling water), a distilling flask to hold the crude aniline, a condenser, and a receiving flask.

    • Ensure all joints are secure. The distilling flask should be large enough to accommodate the crude product and condensed steam (typically 2-3 times the volume of the crude product).

  • Procedure:

    • Transfer the crude aniline mixture to the distilling flask. Add a small amount of water.

    • Begin passing steam from the generator into the distilling flask. The steam provides the heat for distillation and co-distills with the aniline.

    • Heat the distilling flask gently to prevent excessive condensation of steam.

    • Collect the distillate, which will appear as a milky, two-phase mixture of aniline and water.

    • Continue distillation until the distillate runs clear, indicating that all the aniline has been carried over.

  • Isolation:

    • Transfer the collected distillate to a separatory funnel.

    • Add sodium chloride (salting out) to decrease the solubility of aniline in the aqueous layer and facilitate a cleaner separation.

    • Separate the lower, denser layer of aniline.

    • Dry the aniline layer over a suitable drying agent, such as anhydrous potassium hydroxide (KOH) or magnesium sulfate.[22]

    • For final high purity, the dried aniline can be subjected to vacuum distillation.

G start Crude Aniline Product (Post-reaction, Neutralized) steam_dist Steam Distillation start->steam_dist separate Separatory Funnel (Salt out, Separate Layers) steam_dist->separate Collect Milky Distillate waste Non-volatile Impurities (Tar, Salts) steam_dist->waste Residue dry Dry Organic Layer (e.g., KOH pellets) separate->dry Aniline Layer vac_dist Vacuum Distillation (Final Purification) dry->vac_dist final_product High-Purity Aniline vac_dist->final_product

Caption: General workflow for aniline purification.

References

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]

  • Jacobs, T., & de Korte, J. (2017). Industrial Process Design for the Production of Aniline by Direct Amination. Chemical Engineering & Technology. [Link]

  • ACS Publications. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. [Link]

  • Kiff, B. W. (1971).
  • Gibson, E. K., et al. (2016). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research. [Link]

  • Wang, Y., et al. (2019). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. Loughborough University Research Repository. [Link]

  • Dr. Sarbjit Rala. (2021). Mechanism of Reduction of Nitrobenzene to Aniline. YouTube. [Link]

  • ResearchGate. How to distill aniline before using it for polymerization?. [Link]

  • Theobald, H., et al. (1981). Process for the catalytic hydrogenation of nitrobenzene. U.S.
  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Scribd. Production of Aniline From Ammonolysis of Phenol. [Link]

  • CN109651164A.
  • CN102180800A. Synthesis method of aniline compound.
  • ResearchGate. Formation of Azobenzenes and Azoxybenzenes from the Aqueous Reactions of Anilines and Ozone. [Link]

  • Vrije Universiteit Brussel. Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons. [Link]

  • Vedantu. Preparation of Acetanilide: Step-by-Step Lab Guide. [Link]

  • ResearchGate. (PDF) Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. [Link]

  • Knowde. Industrial Applications of Aniline. [Link]

  • Universitat Rovira i Virgili. Novel catalysts for the conversion of phenol to anilines. [Link]

  • National Institutes of Health. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. [Link]

  • ACS Publications. Adsorption-Dependent H2O Effect for Nitrobenzene Hydrogenation to Aniline over Pt and Ni Catalysts. [Link]

  • ACS Publications. First-Principles Study on the Mechanism of Nitrobenzene Reduction to Aniline Catalyzed by a N-Doped Carbon-Supported Cobalt Single-Atom Catalyst. [Link]

  • ResearchGate. Hydrogenation of aniline to cyclohexylamine in supercritical carbon dioxide: Significance of phase behaviour. [Link]

  • Scribd. Acetanilide Synthesis & Purification. [Link]

  • Royal Society of Chemistry. Photocatalytic hydrogenation of nitrobenzene to aniline over titanium(IV) oxide using various saccharides instead of hydrogen gas. [Link]

  • Chemistry Stack Exchange. Formation of azobenzene from nitrosobenzene and N-hydroxyaniline. [Link]

  • ResearchGate. (PDF) Direct Conversion of Phenols into Primary Anilines with Hydrazine Catalyzed by Palladium. [Link]

  • AME Publishing Company. Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. [Link]

  • ACS Publications. Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines. [Link]

  • ResearchGate. The hydrogenation of nitrobenzene to aniline: A new mechanism. [Link]

  • PubMed. A photochemical dehydrogenative strategy for aniline synthesis. [Link]

  • MDPI. Manufacture and Uses of the Anilines: A Vast Array of Processes and Products. [Link]

  • National Institutes of Health. Quantification of aniline and N-methylaniline in indigo. [Link]

  • University of Missouri–St. Louis. Preparation of acetanilide. [Link]

  • Chemcess. Aniline: Properties, Reactions, Production And Uses. [Link]

  • Google Patents.
  • Google Patents.

Sources

Technical Support Center: Scale-Up of 3-Fluoro-2-methoxy-5-methylaniline Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the production of 3-Fluoro-2-methoxy-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the scale-up of this important chemical intermediate. Our focus is on providing practical, experience-driven insights to help you navigate the complexities of moving from the laboratory bench to larger-scale production.

I. Overview of Synthetic Strategy and Scale-Up Challenges

The most common and industrially viable synthetic route to this compound typically involves a two-step process starting from 3-fluoro-2-methoxytoluene. This process includes:

  • Nitration: The electrophilic nitration of the aromatic ring of 3-fluoro-2-methoxytoluene to introduce a nitro group, predominantly at the 5-position, yielding 3-fluoro-2-methoxy-5-nitrotoluene.

  • Reduction: The subsequent reduction of the nitro group to an amine, affording the final product, this compound.

While straightforward in principle, scaling up this synthesis presents several challenges that require careful consideration and optimization. These include ensuring regioselectivity during nitration, managing the exothermic nature of both reactions, efficient and safe handling of reagents and catalysts, and achieving high purity of the final product while minimizing byproducts.

II. Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Nitration Stage: Synthesis of 3-Fluoro-2-methoxy-5-nitrotoluene

Question 1: Low yield of the desired 3-fluoro-2-methoxy-5-nitrotoluene and formation of isomeric impurities.

Answer: The formation of multiple isomers is a common challenge in the nitration of substituted aromatic compounds. The directing effects of the fluorine, methoxy, and methyl groups on the starting material can lead to the formation of undesired isomers.

  • Causality: The methoxy group is a strong activating and ortho-, para-directing group, while the methyl group is also activating and ortho-, para-directing. The fluorine atom is deactivating but ortho-, para-directing. The interplay of these directing effects can result in a mixture of products.

  • Troubleshooting Steps:

    • Temperature Control: Aromatic nitrations are highly exothermic.[1] Maintaining a low and consistent temperature (typically between 0 and 10 °C) is crucial to minimize the formation of byproducts and enhance regioselectivity. Runaway reactions can occur if the temperature is not well-controlled.

    • Nitrating Agent Addition: The slow, controlled addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the solution of 3-fluoro-2-methoxytoluene is critical.[2] This ensures that the concentration of the highly reactive nitronium ion (NO₂⁺) is kept low, which can improve selectivity.

    • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, alternative nitrating systems can offer better selectivity. For instance, using a milder nitrating agent like acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or using a solid-supported catalyst can sometimes provide higher yields of the desired isomer.

    • Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. While sulfuric acid is often used as both a catalyst and a solvent, exploring other inert solvents might be beneficial in specific cases.

Question 2: The nitration reaction is sluggish or does not go to completion.

Answer: Incomplete conversion during nitration can be due to several factors related to the reaction conditions and reagent quality.

  • Causality: Insufficient activation of the nitrating agent or deactivation of the aromatic substrate can lead to a slow or incomplete reaction.

  • Troubleshooting Steps:

    • Acid Concentration: The concentration of sulfuric acid is critical for the generation of the nitronium ion from nitric acid.[2] Ensure that the sulfuric acid used is of high concentration (e.g., 98%) and has not absorbed atmospheric moisture.

    • Reagent Purity: Verify the purity of the starting 3-fluoro-2-methoxytoluene. Impurities can interfere with the reaction.

    • Reaction Time and Temperature: While low temperatures are generally preferred for selectivity, if the reaction is too slow, a modest increase in temperature or a longer reaction time may be necessary. Monitor the reaction progress by an appropriate analytical technique like TLC, GC, or HPLC to determine the optimal reaction time.

Reduction Stage: Synthesis of this compound

Question 3: Incomplete reduction of the nitro group, leading to a mixture of the nitro intermediate and the final amine product.

Answer: Incomplete reduction is a common issue in catalytic hydrogenation and can often be traced back to catalyst activity or reaction conditions.

  • Causality: The catalyst may be deactivated, or the reaction conditions may not be optimal for complete conversion.

  • Troubleshooting Steps:

    • Catalyst Activity:

      • Raney Nickel: If using Raney Nickel, ensure it is freshly prepared or properly stored to maintain its activity. Raney Nickel is pyrophoric and must be handled under a solvent.

      • Palladium on Carbon (Pd/C): The quality and age of the Pd/C catalyst can significantly impact its activity. Use a fresh batch of catalyst if deactivation is suspected. Catalyst poisoning by impurities (e.g., sulfur compounds) in the starting material or solvent can also occur.

    • Hydrogen Pressure: For catalytic hydrogenation, ensure that the hydrogen pressure is maintained at the desired level throughout the reaction. Leaks in the hydrogenation apparatus can lead to a drop in pressure and incomplete reaction.

    • Reaction Temperature and Time: The reduction of nitro groups is typically exothermic. Proper temperature control is necessary. If the reaction is slow, a moderate increase in temperature or a longer reaction time might be required.

    • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reduction methods such as using a metal in acidic media (e.g., iron, tin, or zinc in hydrochloric acid) or using sodium borohydride with a suitable catalyst.[3][4]

Question 4: The final product is dark-colored and difficult to purify.

Answer: The formation of colored impurities is often due to side reactions or degradation of the product. Aniline derivatives can be susceptible to air oxidation.

  • Causality: Aromatic amines can oxidize in the presence of air, especially at elevated temperatures or in the presence of metal catalysts, leading to the formation of colored polymeric byproducts.

  • Troubleshooting Steps:

    • Inert Atmosphere: During the work-up and purification steps, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation of the aniline product.

    • Work-up Procedure: After the reduction is complete, the catalyst should be carefully filtered off. The work-up procedure should be designed to efficiently remove the catalyst and any inorganic salts.

    • Purification Method:

      • Distillation: Vacuum distillation is a common method for purifying liquid anilines. Ensure the distillation is performed under a good vacuum to keep the temperature low and minimize thermal degradation.

      • Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride), crystallization can be an effective purification method to remove colored impurities.

    • Decolorizing Agents: Treatment of the crude product solution with activated carbon can help to remove colored impurities before the final purification step.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The primary safety concerns are:

  • Nitration: The use of concentrated nitric and sulfuric acids is hazardous. The nitration reaction is highly exothermic and has the potential for a runaway reaction if not properly controlled.[1]

  • Catalytic Hydrogenation: The use of hydrogen gas is a fire and explosion hazard. Catalysts like Raney Nickel and Palladium on Carbon can be pyrophoric and must be handled with care, especially when exposed to air.

  • Product Toxicity: Aromatic amines are generally toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[5]

Q2: How can I monitor the progress of the nitration and reduction reactions?

A2:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the reaction progress, allowing for the determination of the percentage of conversion and the formation of any byproducts.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the ratio of starting material to product.

Q3: What are the expected major byproducts in this synthesis?

A3:

  • Nitration Stage: The main byproducts will be other isomers of 3-fluoro-2-methoxy-5-nitrotoluene, such as the 4-nitro and 6-nitro isomers. Dinitrated products may also form under harsh reaction conditions.

  • Reduction Stage: Incomplete reduction can leave the nitroso or hydroxylamine intermediates in the product mixture. Over-reduction leading to dehalogenation (loss of the fluorine atom) is a possibility with some catalysts under harsh conditions.

Q4: What are the recommended storage conditions for this compound?

A4: this compound, being an aromatic amine, should be stored in a cool, dry, and well-ventilated area, away from light and oxidizing agents.[7] It is best stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and discoloration.

IV. Experimental Protocols and Data

Table 1: Typical Reaction Parameters for Nitration
ParameterRecommended RangeRationale
Temperature 0 - 10 °CMinimizes byproduct formation and improves regioselectivity.
Reaction Time 2 - 6 hoursShould be optimized by monitoring reaction completion.
Molar Ratio (HNO₃:Substrate) 1.05 : 1 to 1.2 : 1A slight excess of nitric acid ensures complete conversion.
Stirring Speed Sufficient for good mixingEnsures homogeneous reaction conditions.
Table 2: Comparison of Reduction Methods
MethodCatalyst/ReagentAdvantagesDisadvantages
Catalytic Hydrogenation Raney Nickel or Pd/C, H₂ gasHigh yield, clean reactionFlammable H₂ gas, pyrophoric catalyst
Metal/Acid Reduction Fe/HCl or SnCl₂/HClInexpensive, effectiveLarge amount of metal waste, acidic work-up
Transfer Hydrogenation Pd/C, Ammonium formateNo H₂ gas required, milder conditionsHigher cost of reagent

V. Visualizations

Synthetic Pathway

Synthetic_Pathway Start 3-Fluoro-2-methoxytoluene Intermediate 3-Fluoro-2-methoxy-5-nitrotoluene Start->Intermediate Nitration (HNO3, H2SO4) Product This compound Intermediate->Product Reduction (e.g., H2, Pd/C)

Caption: A two-step synthesis of this compound.

Troubleshooting Decision Tree: Low Yield in Nitration

Troubleshooting_Nitration Start Low Yield in Nitration Check_Isomers Isomeric Impurities Present? Start->Check_Isomers Check_Completion Incomplete Reaction? Start->Check_Completion Temp_Control Optimize Temperature (0-10 °C) Check_Isomers->Temp_Control Yes Addition_Rate Slow Down Reagent Addition Check_Isomers->Addition_Rate Yes Acid_Quality Check H2SO4 Concentration Check_Completion->Acid_Quality Yes Time_Temp Increase Reaction Time or Temperature Moderately Check_Completion->Time_Temp Yes

Caption: Decision tree for troubleshooting low yields in the nitration step.

VI. References

  • Google Patents. (2020). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

  • ResearchGate. (n.d.). Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p -Anisidine and 2-Fluoromalonic Acid. [Link]

  • Scientific Laboratory Supplies. (n.d.). 2-Methoxy-5-methylaniline, 99%. [Link]

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]

  • Ridd, J. H. (1978). Nitration and aromatic reactivity. Cambridge University Press.

  • ResearchGate. (2004). Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs). [Link]

  • PubChem. (n.d.). 2-Methoxy-5-methylaniline. [Link]

  • ACS Physical Chemistry Au. (2025). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. [Link]

  • The Journal of Physical Chemistry C. (2009). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. [Link]

  • MDPI. (2022). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. [Link]

  • ResearchGate. (2025). A fast and mild method for nitration of aromatic rings. [Link]

  • ResearchGate. (2025). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. [Link]

  • ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

  • ResearchGate. (2025). Enhancement of catalytic activity for hydrogenation of nitroaromatic by anionic metal-organic framework. [Link]

  • Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. (n.d.). [Link]

  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. [Link]

  • ResearchGate. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. [Link]

  • PMC. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.). [Link]

  • YouTube. (2018). AQA A-Level Chemistry - Aromatic Chemistry 2 (Nitration). [Link]

  • ResearchGate. (2009). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. [Link]

  • Materials Advances (RSC Publishing). (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. [Link]

  • Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. [Link]

  • Google Patents. (1999). Process for the preparation of 3,5-difluoroaniline.

Sources

Technical Support Center: Degradation Pathways for 3-Fluoro-2-methoxy-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-2-methoxy-5-methylaniline. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the predicted initial metabolic pathways for this compound in biological systems?

A1: Based on the metabolism of structurally similar aromatic amines and substituted anilines, the initial biotransformation of this compound is likely to proceed through one or more of the following enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver[1][2][3]:

  • N-Oxidation: The amino group is a primary target for oxidation, leading to the formation of a hydroxylamine derivative, which can be further oxidized to a nitroso intermediate. This is a common pathway for primary aromatic amines.

  • Ring Hydroxylation: Hydroxyl groups can be introduced onto the aromatic ring, likely at positions ortho or para to the activating amino group. The existing substituents (fluoro, methoxy, and methyl groups) will sterically and electronically influence the position of hydroxylation.

  • O-Demethylation: The methoxy group can be enzymatically cleaved to form a phenolic metabolite. This process is a common metabolic route for methoxylated aromatic compounds.

  • N-Acetylation: The amino group can undergo acetylation by N-acetyltransferases (NATs), a major pathway for the metabolism of many aromatic amines.

It is important to note that the strong carbon-fluorine bond is generally resistant to cleavage, suggesting that defluorination is a less probable initial step[4].

Q2: How might the fluorine substituent impact the degradation of this compound?

A2: The fluorine atom at the 3-position is expected to significantly influence the degradation of the molecule in several ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can increase the metabolic stability of the compound[5]. This often leads to a longer biological half-life compared to its non-fluorinated analog.

  • Altered Regioselectivity of Metabolism: The high electronegativity of fluorine can alter the electron distribution of the aromatic ring, thereby influencing the sites of enzymatic attack (e.g., hydroxylation) by cytochrome P450 enzymes.

  • Potential for Toxic Metabolites: While the C-F bond is stable, the presence of fluorine can lead to the formation of persistent fluorinated metabolites, which may have altered toxicological profiles[4]. The accumulation of such metabolites is a key consideration in drug development and environmental fate studies.

Q3: Is photodegradation a likely degradation pathway for this compound?

A3: Yes, photodegradation is a plausible pathway, particularly due to the presence of the methoxy group. The methoxyl carbon in lignin, a complex aromatic polymer, has been shown to be susceptible to photo-oxidation under UV radiation[6][7]. This suggests that the methoxy group in this compound could be a site of initial attack by sunlight, leading to its cleavage and the formation of a phenolic derivative. The aromatic amine structure itself can also absorb UV light, potentially leading to oxidative coupling reactions or ring cleavage over time.

Q4: What are the expected products of oxidative degradation?

A4: Anilines are readily oxidized, and in the presence of oxidizing agents or under electrocatalytic conditions, can form a variety of products[8][9]. For this compound, oxidative degradation could lead to:

  • Azoxy and Azo Compounds: Oxidative coupling of the aniline nitrogen atoms can lead to the formation of dimeric structures like azoxybenzene and azobenzene derivatives.

  • Phenoxazines: Intramolecular cyclization reactions following oxidation can potentially form phenoxazine-type structures.

  • Ring-Opened Products: Under strong oxidizing conditions, such as with hydroxyl radicals, the aromatic ring can be cleaved, ultimately leading to the formation of smaller organic acids and eventually mineralization to CO2 and water[9].

Troubleshooting Guides

Problem 1: Incomplete degradation or accumulation of unknown intermediates in microbial cultures.
Possible Cause Explanation Troubleshooting Steps
Toxicity of Intermediates The formation of metabolites such as catechols or ring-cleavage products can be toxic to the microbial consortium, inhibiting further degradation.[10]1. Monitor for Catecholic Intermediates: Use colorimetric assays or HPLC to detect the presence of catechols. 2. Dilute the Culture: Lowering the initial concentration of the parent compound may reduce the accumulation of toxic intermediates to sub-inhibitory levels. 3. Co-metabolism: Introduce a readily biodegradable carbon source (e.g., glucose, succinate) to maintain a robust microbial population that can tolerate and potentially degrade the intermediates.
Enzyme Inhibition The parent compound or a metabolite may be inhibiting key enzymes in the degradation pathway, such as dioxygenases.1. Enzyme Assays: If possible, perform in vitro enzyme assays with cell-free extracts to test for inhibition of catechol 1,2-dioxygenase and 2,3-dioxygenase activities.[10] 2. Proteomic Analysis: Compare the protein expression profiles of induced versus uninduced cultures to identify downregulation of key catabolic enzymes.
Recalcitrance of the C-F Bond Microbial consortia may lack the necessary dehalogenase enzymes to cleave the fluorine atom, leading to the accumulation of a fluorinated intermediate.[4]1. Analytical Characterization: Use LC-MS/MS or GC-MS to identify and characterize the accumulated intermediates, specifically looking for the presence of fluorine. 2. Bioaugmentation: Introduce microbial strains known for their ability to degrade fluorinated aromatic compounds. 3. Acclimation: Gradually acclimate the microbial culture to increasing concentrations of the compound over an extended period to select for and enrich populations with dehalogenating capabilities.[11]
Problem 2: Rapid metabolism is observed in vivo, but the metabolic profile is complex and difficult to interpret.
Possible Cause Explanation Troubleshooting Steps
Multiple Cytochrome P450 Isoforms Involved Several CYP isoforms (e.g., CYP2E1, CYP1A2, CYP3A4) may be contributing to the metabolism, each producing a different set of metabolites.[1][12]1. Use Specific CYP Inhibitors: In in vitro systems (e.g., human liver microsomes), use selective chemical inhibitors for major CYP isoforms to determine their relative contributions to the metabolism. 2. Recombinant CYP Enzymes: Incubate the compound with individual recombinant human CYP enzymes to definitively identify which isoforms produce which metabolites.
Formation of Reactive Metabolites The initial metabolites (e.g., hydroxylamines, quinone-imines) can be chemically reactive and may form adducts with proteins or glutathione.1. Glutathione Trapping: Perform in vitro metabolism studies in the presence of glutathione (GSH) and analyze for GSH adducts using LC-MS/MS. This can help identify the formation of reactive electrophilic intermediates. 2. Protein Adduct Analysis: Use radiolabeled compound or immunological methods to detect covalent binding of metabolites to microsomal proteins.
Phase II Conjugation Primary metabolites (e.g., hydroxylated products) can be rapidly conjugated with glucuronic acid or sulfate, further complicating the metabolic profile.1. Incubate with Hydrolytic Enzymes: Treat urine or bile samples with β-glucuronidase and sulfatase to hydrolyze the conjugates back to their parent metabolites, simplifying the profile for analysis. 2. Modify LC-MS Method: Adjust the LC-MS method to specifically look for the mass shifts associated with glucuronidation (+176 Da) and sulfation (+80 Da).

Visualizing Potential Degradation Pathways

Proposed Metabolic Pathway

The following diagram illustrates a hypothetical initial metabolic pathway for this compound, highlighting the key enzymatic transformations.

Metabolic Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation This compound This compound N-Hydroxylamine N-Hydroxylamine Metabolite This compound->N-Hydroxylamine N-Oxidation Hydroxylated Metabolite Ring-Hydroxylated Metabolite This compound->Hydroxylated Metabolite Hydroxylation Demethylated Metabolite O-Demethylated (Phenolic) Metabolite This compound->Demethylated Metabolite O-Demethylation Glucuronide/Sulfate Conjugate Glucuronide or Sulfate Conjugate Hydroxylated Metabolite->Glucuronide/Sulfate Conjugate UGTs/SULTs Demethylated Metabolite->Glucuronide/Sulfate Conjugate UGTs/SULTs Metabolite ID Workflow cluster_incubation In Vitro Incubation cluster_analysis Analysis cluster_interpretation Interpretation Incubation Incubate Compound with: - Liver Microsomes - Hepatocytes - Microbial Culture Extraction Sample Extraction (e.g., SPE, LLE) Incubation->Extraction LCMS LC-MS/MS Analysis (Metabolite Screening) Extraction->LCMS HRMS High-Resolution MS (Formula Determination) LCMS->HRMS Characterize Unknowns NMR NMR Spectroscopy (Structure Elucidation) HRMS->NMR For Key Metabolites Pathway Propose Degradation Pathway HRMS->Pathway NMR->Pathway

Caption: A typical experimental workflow for metabolite identification.

References

  • Amrein, T., et al. (2003). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. PubMed. Available at: [Link]

  • MDPI. (2022). The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR. Available at: [Link]

  • Zhang, Y., et al. (2018). Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis. ResearchGate. Available at: [Link]

  • MDPI. (2023). Photocatalytic Degradation of Methyl Orange, Eriochrome Black T, and Methylene Blue by Silica–Titania Fibers. Available at: [Link]

  • MDPI. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Available at: [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 2-Methoxy-5-methylaniline (HMDB0245200). Available at: [Link]

  • NIH. (2021). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Available at: [Link]

  • Ministry of the Environment, Japan. (2020). 2-Methoxy-5-methylaniline Chemical Substances Control Law Reference. Available at: [Link]

  • ChemBK. (2024). 3-fluoro-5-methylaniline. Available at: [Link]

  • PubChem. (n.d.). 3-Fluoro-5-methoxy-2,4-dimethylaniline. Available at: [Link]

  • Tikrit Journal of Pure Science. (2011). Synthesis and Characterization of some Anilines Oxidative Coupling Products. Available at: [Link]

  • NIH. (2016). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. Available at: [Link]

  • NIH. (2018). Chemical Aspects of Human and Environmental Overload with Fluorine. Available at: [Link]

  • NIH. (2014). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. Available at: [Link]

  • NIH. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Available at: [Link]

  • PubChem. (n.d.). 4-fluoro-3-methoxy-N-methylaniline. Available at: [Link]

  • ResearchGate. (2005). Aniline degradation by electrocatalytic oxidation. Available at: [Link]

  • ITRC. (n.d.). Environmental Fate and Transport Processes. Available at: [Link]

  • Trellis. (2018). The road to eliminating fluorinated chemicals in food packaging. Available at: [Link]

  • AIP Publishing. (2016). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. Available at: [Link]

  • PubMed. (2022). The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR. Available at: [Link]

  • MDPI. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Available at: [Link]

  • ANEMEL. (2024). Fluorinated “forever chemicals” and where to find them. Available at: [Link]

  • OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. Available at: [Link]

  • PubMed. (1997). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Available at: [Link]

  • ResearchGate. (2004). Primary aromatic amines: Their N-oxidative bioactivation. Available at: [Link]

  • PubMed. (2005). Aniline degradation by electrocatalytic oxidation. Available at: [Link]

  • YouTube. (2023). Metabolism and Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan). Available at: [Link]

  • Wikipedia. (n.d.). Aromatic-amino-acid transaminase. Available at: [Link]

Sources

Technical Support Center: Managing Moisture Sensitivity in Aniline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aniline reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of aniline and its derivatives. Here, we move beyond simple protocols to explain the fundamental chemistry, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Section 1: The "Why" - Understanding Aniline's Interaction with Water

Aniline's reactivity is profoundly influenced by its basicity and the lone pair of electrons on the nitrogen atom.[1][2] Water, though often considered a benign solvent, can act as a proton source, leading to the formation of the anilinium ion (C₆H₅NH₃⁺). This protonation deactivates the aromatic ring towards electrophilic substitution and can interfere with reactions targeting the amino group.

Q1: How does water fundamentally alter aniline's reactivity in electrophilic aromatic substitution (EAS)?

A1: The lone pair on aniline's nitrogen atom is key to its high reactivity in EAS reactions like bromination and nitration.[3][4] This lone pair delocalizes into the benzene ring, increasing its electron density and making it highly susceptible to attack by electrophiles.[4] However, in the presence of water (especially under acidic conditions), an acid-base reaction can occur where the amino group is protonated.[1][2]

The resulting anilinium ion has a positively charged -NH₃⁺ group, which is strongly deactivating and a meta-director.[1] This is because the positive charge withdraws electron density from the ring, making it less reactive towards electrophiles.[1]

G Aniline Aniline (C₆H₅NH₂) - Electron-donating NH₂ group - Ortho, para-directing Anilinium Anilinium Ion (C₆H₅NH₃⁺) - Electron-withdrawing NH₃⁺ group - Meta-directing Aniline->Anilinium Protonation by H₂O/Acid Anilinium->Aniline Deprotonation Water H₂O H3O H₃O⁺

Caption: Equilibrium between aniline and the anilinium ion in the presence of water.

Q2: I'm observing unexpected meta-substituted products in my nitration of aniline. Could moisture be the culprit?

A2: Yes, this is a classic problem. Direct nitration of aniline using a mixture of nitric acid and sulfuric acid often yields a significant amount of meta-nitroaniline.[1][3] This is due to the strongly acidic conditions protonating the aniline to form the anilinium ion, which as mentioned, is a meta-director.[1] Any moisture in your starting materials or solvents will contribute to this protonation.

To circumvent this, the amino group's reactivity can be temporarily "protected" through acetylation to form acetanilide.[3][5] The acetyl group moderates the activating effect of the amino group and prevents its protonation, thus favoring the formation of the para-substituted product. The acetyl group can then be removed by hydrolysis to yield the desired substituted aniline.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with aniline.

Q3: My aniline has turned a dark reddish-brown color. Can I still use it, and how can I purify it?

A3: The discoloration of aniline is a common issue caused by aerial oxidation and exposure to light.[6][7] For many applications, slight discoloration may not significantly affect the reaction outcome.[6] However, for high-purity applications, purification is necessary.[6][8]

Recommended Purification Protocol: Vacuum Distillation

This is often the most effective method for purifying old or discolored aniline.[8] Aniline's boiling point is significantly higher than that of water, and it forms a lower-boiling azeotrope with water, which aids in the removal of moisture.[8]

Step-by-Step Methodology:

  • Preparation: Add a drying agent such as potassium hydroxide (KOH) or calcium hydride (CaH₂) pellets to the discolored aniline in a round-bottom flask.[7][8] This will begin the drying process.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Distillation: Heat the flask gently under reduced pressure. Discard the initial fraction (forerun), which may contain water and other volatile impurities.

  • Collection: Collect the middle fraction, which should be a colorless to pale yellow liquid.[8]

  • Storage: Store the purified aniline in a dark bottle under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.[8]

Q4: My acylation of aniline is giving a low yield. What are the likely causes related to moisture?

A4: Low yields in aniline acylation can often be traced back to moisture contamination.[9] Acylating agents like acetic anhydride and acetyl chloride are highly susceptible to hydrolysis.

Causality:

  • Hydrolysis of Acylating Agent: Water will react with the acylating agent, consuming it in a non-productive side reaction and reducing the amount available to react with aniline.

  • Protonation of Aniline: As discussed, water can protonate aniline, reducing the concentration of the nucleophilic free amine required for the acylation reaction.

Troubleshooting Steps:

  • Dry Your Aniline: Ensure your aniline is thoroughly dry using the distillation method described above or by stirring over a suitable drying agent.

  • Use Anhydrous Solvents: If the reaction is performed in a solvent, ensure the solvent is rigorously dried.

  • Handle Reagents Properly: Add the acylating agent to the reaction mixture under an inert atmosphere to minimize exposure to atmospheric moisture.

G cluster_0 Desired Reaction cluster_1 Side Reaction Aniline Aniline Acetanilide Acetanilide (Product) Aniline->Acetanilide Acylation AcylatingAgent Acylating Agent Water Water (Moisture) HydrolyzedAgent Hydrolyzed Acylating Agent (Inactive) Water->HydrolyzedAgent Hydrolysis AcylatingAgent_side Acylating Agent

Caption: Competing reactions in aniline acylation in the presence of moisture.

Q5: I am performing a diazotization reaction with aniline, and the yield of the diazonium salt is poor. How critical is moisture control here?

A5: While diazotization is carried out in aqueous acidic solution, controlling the overall water concentration and temperature is crucial for success.[10][11] The reaction to form the diazonium salt is complex and involves the in-situ formation of nitrous acid from sodium nitrite and a strong acid.[11]

Key Considerations:

  • Temperature Control: Diazonium salts are generally unstable and can decompose at temperatures above 0-5 °C, often reacting with water to form phenols.[12] Therefore, maintaining a low temperature is critical.

  • Reagent Concentration: The concentration of all reactants, including water, affects the reaction rate and the stability of the diazonium salt. Excess water can dilute the reactants and may promote decomposition of the product.

Q6: What are the best practices for drying solvents and reagents for aniline reactions?

A6: The choice of drying method depends on the solvent and the required level of dryness.

Reagent/SolventRecommended Drying Agent(s)Protocol
Aniline KOH, CaH₂, BaO[7][13][14]Stir over the drying agent followed by distillation (ideally under reduced pressure).
Dichloromethane CaH₂Reflux over CaH₂ followed by distillation.
Tetrahydrofuran (THF) Sodium/benzophenone, 3Å molecular sieves[15]For "super dry" THF, distill from sodium/benzophenone. For routine use, storage over activated 3Å molecular sieves is effective.[15]
Toluene Sodium/benzophenone, 3Å molecular sieves, silica gel[15]Passage over a column of silica gel or storage over 3Å molecular sieves can effectively dry toluene.[15]

Protocol for Activating Molecular Sieves:

  • Place the molecular sieves in a porcelain dish.

  • Heat in a muffle furnace at 300-350 °C for at least 3 hours.

  • Cool in a desiccator under vacuum.

  • Store in a tightly sealed container until use.

Section 3: Frequently Asked Questions (FAQs)

Q7: Can I use molecular sieves to dry aniline directly?

A7: While molecular sieves are excellent for drying solvents, using them directly with aniline can be problematic. Aniline is a polar molecule and can be strongly adsorbed onto the surface of the sieves, potentially leading to loss of material. It is generally better to dry aniline with a chemical drying agent like KOH or CaH₂ followed by distillation.[7][8]

Q8: How can I confirm that my aniline and solvents are sufficiently dry?

A8: The most definitive method is Karl Fischer titration, which can quantify water content down to the parts-per-million (ppm) level. For many applications, a qualitative test using a sodium/benzophenone ketyl indicator in a solvent like THF can be used. A persistent blue color indicates anhydrous conditions.

Q9: My aniline hydrochloride salt is clumpy and appears moist. How should I dry it?

A9: Aniline hydrochloride is hygroscopic. For gentle drying, use a vacuum desiccator at room temperature with a strong desiccant like phosphorus pentoxide.[6] For faster and more efficient drying, a vacuum oven at 60-80°C is highly effective.[6] If the salt remains clumpy, you can gently grind it to increase the surface area and repeat the drying process.[6]

Q10: I don't have access to a vacuum distillation setup. What is an alternative for purifying aniline?

A10: Steam distillation is a viable alternative for purifying aniline.[16] This method is effective for separating aniline from non-volatile impurities. The aniline is then recovered from the aqueous distillate, typically by extraction with an organic solvent, followed by drying of the organic phase and removal of the solvent.

References

  • Benchchem. (n.d.). Technical Support Center: Effective Drying of Aniline Hydrochloride Salts.
  • Chemistry Steps. (2026). Reactions of Aniline.
  • Albayati, T. M., & Doyle, A. M. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate.
  • Khan Academy India - English. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
  • LookChem. (n.d.). Purification of Aniline. Chempedia.
  • National Center for Biotechnology Information. (n.d.). Aniline. PubChem.
  • WheelerScientific. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained) [Video]. YouTube.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Reddit. (2014, May 26). Purify and dry aniline? r/chemistry.
  • Quora. (2021, February 11). Can aniline react with water?
  • Chemguide. (n.d.). phenylamine (aniline) and bromine water.
  • ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development.
  • Williams, D. B. G., & Lawton, M. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
  • ECHEMI.com. (2022, October 14). Discover The Secret: Aniline Is Usually Purified By Steam Distillation.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents.
  • Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
  • Benchchem. (n.d.). troubleshooting common issues in handling 3-Chloro-N,N-bis(2-hydroxyethyl)aniline.
  • Kulkarni, A. A., & Ranade, V. V. (n.d.).
  • Chemistry Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation?

Sources

Validation & Comparative

A Researcher's Guide to the Reactivity of Substituted Anilines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of aniline and its derivatives is paramount. The introduction of substituents to the aromatic ring fundamentally alters the electron density distribution, thereby governing the molecule's behavior as both a nucleophile and a substrate for electrophilic aromatic substitution. This guide provides an in-depth technical comparison of the reactivity of various substituted anilines, supported by experimental data and detailed protocols, to empower informed decisions in synthetic strategy and molecular design.

The Decisive Influence of Substituents: A Theoretical Overview

The reactivity of a substituted aniline is a delicate interplay of two primary electronic effects exerted by the substituent: the inductive effect and the resonance (or mesomeric) effect . These forces dictate the availability of the nitrogen's lone pair of electrons and the electron density of the benzene ring.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the substituent relative to carbon.

    • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or halogens (-Cl, -Br), possess high electronegativity and pull electron density away from the ring through the sigma framework. This is a -I effect.

    • Electron-donating groups (EDGs) , like alkyl groups (-CH₃), are less electronegative than the sp² carbons of the ring and donate electron density, exhibiting a +I effect.

  • Resonance Effect (R or M): This effect operates through the pi (π) system, involving the delocalization of electrons across the aromatic ring.

    • Electron-donating groups by resonance (+R) , such as methoxy (-OCH₃) and amino (-NH₂), have lone pairs of electrons that can be delocalized into the ring, increasing electron density, particularly at the ortho and para positions.

    • Electron-withdrawing groups by resonance (-R) , like nitro (-NO₂) and cyano (-CN), have pi bonds to electronegative atoms and can withdraw electron density from the ring through delocalization.

The net effect of a substituent is a combination of these two effects. For instance, while halogens are inductively withdrawing (-I), they are also capable of donating electron density through resonance (+R). In the case of halogens, the inductive effect typically outweighs the resonance effect.

This interplay of electronic effects manifests in two key areas of aniline reactivity: the nucleophilicity/basicity of the amino group and the susceptibility of the aromatic ring to electrophilic attack.

Quantifying Reactivity: Basicity (pKa) as a Proxy for Nucleophilicity

The basicity of an aniline, quantified by the pKa of its conjugate acid (the anilinium ion), serves as an excellent proxy for the nucleophilicity of the nitrogen atom. A higher pKa indicates a stronger base, meaning the nitrogen's lone pair is more available to donate to a proton or another electrophile.

Substituents that increase the electron density on the nitrogen atom enhance its basicity. Conversely, substituents that decrease the electron density reduce basicity.

  • Electron-donating groups (EDGs) increase the pKa relative to aniline (pKa ≈ 4.6).[1][2]

  • Electron-withdrawing groups (EWGs) decrease the pKa relative to aniline.[1][2]

The position of the substituent is also critical. Resonance effects are most pronounced when the substituent is at the para or ortho position, allowing for direct delocalization of charge to or from the amino group. The inductive effect, however, diminishes with distance.

Below is a table compiling the experimental pKa values for a series of substituted anilines, providing a clear quantitative comparison of their basicity.

Substituent (at para-position)Hammett Constant (σp)pKa of Conjugate AcidRelative Basicity vs. Aniline
-OCH₃-0.275.34More Basic
-CH₃-0.175.08More Basic
-H (Aniline) 0.00 4.58 Reference
-Cl0.233.98Less Basic
-Br0.233.91Less Basic
-COCH₃0.503.64Less Basic
-CN0.661.74Less Basic
-NO₂0.781.00Less Basic

Data sourced from Gross, K.C., & Seybold, P.G. (2000).[3]

This data clearly illustrates the profound impact of substituents on the availability of the nitrogen's lone pair. The strong electron-donating methoxy group increases the pKa by almost a full unit, while the potent electron-withdrawing nitro group decreases it by over three and a half units.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The amino group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions.[4] This is due to the strong +R effect of the nitrogen, which enriches these positions with electron density.

The reactivity of substituted anilines in EAS reactions is governed by the net effect of both the amino group and the other substituent.

  • Anilines with EDGs: The presence of an additional electron-donating group further activates the ring, leading to faster reaction rates compared to aniline.

  • Anilines with EWGs: An electron-withdrawing group deactivates the ring, making it less reactive towards electrophiles than aniline. The reaction rates are consequently slower.

A classic way to quantify these reactivity differences is through the Hammett equation :

log(k/k₀) = ρσ

where:

  • k is the rate constant for the reaction of a substituted aniline.

  • k₀ is the rate constant for the reaction of aniline.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[5]

For electrophilic aromatic substitution on anilines, the reaction constant (ρ) is typically a large negative value, indicating that the reaction is highly sensitive to substituent effects and is accelerated by electron-donating groups (which have negative σ values).[6] For example, the bromination of anilines has a ρ value of -12.1.[6]

The following diagram illustrates the logical relationship between substituent electronic effects and the resulting reactivity in EAS.

G substituent Substituent on Aniline Ring edg Electron-Donating Group (EDG) e.g., -OCH₃, -CH₃ substituent->edg +I, +R effects ewg Electron-Withdrawing Group (EWG) e.g., -NO₂, -Cl substituent->ewg -I, -R effects increased Increased Reactivity (Faster Rate) edg->increased Increases electron density of the aromatic ring decreased Decreased Reactivity (Slower Rate) ewg->decreased Decreases electron density of the aromatic ring reactivity Reactivity in Electrophilic Aromatic Substitution increased->reactivity decreased->reactivity

Caption: Substituent effects on EAS reactivity of anilines.

Experimental Protocols for Comparative Reactivity Analysis

To empirically determine the relative reactivity of different substituted anilines, a competitive reaction followed by quantitative analysis is a robust approach. Below are detailed protocols for comparing reactivities in N-acetylation and electrophilic bromination.

Protocol 1: Competitive N-Acetylation of Substituted Anilines

This experiment compares the nucleophilicity of different anilines by having them compete for a limited amount of an acylating agent.

Objective: To determine the relative reactivity of p-anisidine (4-methoxyaniline) and p-chloroaniline compared to aniline.

Methodology:

  • Preparation of Amine Mixture:

    • Accurately weigh equimolar amounts (e.g., 1.0 mmol) of aniline, p-anisidine, and p-chloroaniline into a 50 mL round-bottom flask.

    • Dissolve the amines in a suitable solvent like dichloromethane (DCM) (20 mL).

  • Acylation Reaction:

    • Cool the flask in an ice bath.

    • Prepare a solution of acetic anhydride (a substoichiometric amount, e.g., 0.5 mmol) in DCM (5 mL).

    • Add the acetic anhydride solution dropwise to the stirred amine mixture over 10 minutes.

    • Allow the reaction to stir in the ice bath for 30 minutes, then at room temperature for 1 hour.

  • Workup:

    • Quench the reaction by adding 1 M HCl (10 mL) to protonate the unreacted amines and move them to the aqueous phase.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution (10 mL) and then with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the resulting mixture of acetanilides by Gas Chromatography-Mass Spectrometry (GC-MS).[7]

    • The relative peak areas of the acetanilide, p-methoxyacetanilide, and p-chloroacetanilide products correspond to the relative reactivity of the parent anilines. A higher peak area indicates a faster reaction rate.

G start Start: Equimolar mixture of Aniline, p-Anisidine, p-Chloroaniline in DCM reagent Add Substoichiometric Acetic Anhydride start->reagent reaction Competitive N-Acetylation reagent->reaction workup Aqueous Workup (HCl, NaHCO₃) reaction->workup analysis GC-MS Analysis of Organic Layer workup->analysis result Result: Relative Peak Areas of Acetanilide Products analysis->result

Caption: Workflow for competitive N-acetylation experiment.

Protocol 2: Monitoring the Rate of Electrophilic Bromination

This experiment uses UV-Visible spectroscopy to monitor the disappearance of bromine as it reacts with different anilines, allowing for the calculation of relative reaction rates.

Objective: To determine the relative rates of bromination for aniline, p-toluidine (4-methylaniline), and p-nitroaniline.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare 0.01 M solutions of aniline, p-toluidine, and p-nitroaniline in a suitable solvent (e.g., a mixture of acetic acid and water).

    • Prepare a 0.001 M solution of bromine in the same solvent system. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Kinetic Measurement:

    • Set a UV-Visible spectrophotometer to monitor the absorbance of bromine at its λ_max (around 390-410 nm in acetic acid).

    • For each aniline derivative, perform the following steps in a quartz cuvette:

      • Pipette 2.0 mL of the specific aniline solution into the cuvette.

      • At time t=0, rapidly inject 0.2 mL of the bromine solution, mix quickly, and immediately start recording the absorbance as a function of time.

      • Continue recording until the absorbance of bromine becomes negligible or constant.

  • Data Analysis:

    • Plot Absorbance vs. Time for each reaction.

    • The initial rate of the reaction is proportional to the negative of the initial slope of this curve.

    • By comparing the initial rates for the different anilines, their relative reactivity towards bromination can be determined.

G cluster_prep Preparation cluster_exp Experiment (for each aniline) cluster_analysis Data Analysis soln_aniline Prepare 0.01 M Aniline Solution cuvette Aniline Solution in Cuvette soln_aniline->cuvette soln_bromine Prepare 0.001 M Bromine Solution inject Inject Bromine Solution at t=0 soln_bromine->inject cuvette->inject monitor Monitor Absorbance of Bromine vs. Time (UV-Vis Spec) inject->monitor plot Plot Absorbance vs. Time monitor->plot rate Determine Initial Rate from Slope plot->rate compare Compare Initial Rates of Different Anilines rate->compare

Sources

The Fluorine Paradox: A Comparative Guide to its Influence on Aniline Basicity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the subtle interplay of molecular structure and chemical properties is paramount. The introduction of fluorine into a molecule, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, can have profound and sometimes counterintuitive effects on its electronic character. This guide provides an in-depth comparison of how fluorine substitution on the aromatic ring of aniline modulates its basicity, supported by experimental data and detailed protocols.

The Dual Nature of Fluorine's Electronic Influence

Aniline's basicity stems from the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[1] Any substituent on the aromatic ring that alters the electron density on the nitrogen will, in turn, affect its basicity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond network.[2] This effect tends to decrease the electron density on the aromatic ring and, consequently, on the nitrogen atom, leading to reduced basicity.

However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated into the aromatic pi-system through resonance (+R or +M effect). This resonance effect increases the electron density on the ring, particularly at the ortho and para positions, and can counteract the inductive effect. The net influence of fluorine on aniline's basicity is a delicate balance of these two opposing electronic forces.

Herein lies the paradox: while highly electronegative, fluorine can, under certain circumstances, lead to a lesser decrease in basicity than might be expected, or even a slight increase compared to other halogens. This is due to the effective overlap between the 2p orbitals of fluorine and the 2p orbitals of the carbon atoms in the benzene ring.

A Quantitative Comparison: pKa Values of Aniline and Fluoroanilines

The acid dissociation constant (pKa) of the conjugate acid (anilinium ion) is a direct measure of the base strength of an amine; a lower pKa value indicates a weaker base. The following table summarizes the experimental pKa values for aniline and its ortho-, meta-, and para-fluorinated derivatives.

CompoundStructurepKa of Conjugate AcidRelative Basicity
AnilineC₆H₅NH₂4.60Reference
o-Fluoroanilineo-F-C₆H₄NH₂3.21Weaker
m-Fluoroanilinem-F-C₆H₄NH₂3.51Weaker
p-Fluoroanilinep-F-C₆H₄NH₂4.65[3]Slightly Stronger

Analysis of the Data:

  • o-Fluoroaniline and m-Fluoroaniline: Both the ortho and meta isomers are significantly weaker bases than aniline. In these positions, the strong electron-withdrawing inductive effect of fluorine dominates, pulling electron density away from the nitrogen atom and making the lone pair less available for protonation.

  • p-Fluoroaniline: Counterintuitively, p-fluoroaniline is a slightly stronger base than aniline. In the para position, the resonance effect, which donates electron density into the ring, is most effective.[1] This +R effect partially offsets the -I effect, leading to a net electron density on the nitrogen that is comparable to, or even slightly greater than, that of aniline. This makes the lone pair more available for protonation.

The following diagram illustrates the interplay of inductive and resonance effects of a fluorine substituent on the aniline ring.

Caption: Interplay of Inductive and Resonance Effects on Aniline Basicity.

Experimental Protocol: Spectrophotometric Determination of pKa

For weakly basic amines like fluoroanilines, which may have limited solubility in water, spectrophotometric determination of pKa is a robust and sensitive method. This protocol relies on the difference in the UV-Vis absorption spectra between the protonated (anilinium ion) and non-protonated (aniline) forms of the molecule.

A. Materials and Reagents:

  • Fluoroaniline derivative of interest

  • Spectrophotometer (UV-Vis)

  • pH meter, calibrated with standard buffers (pH 4, 7, and 10)

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Hydrochloric acid (HCl), 0.1 M standard solution

  • Sodium hydroxide (NaOH), 0.1 M standard solution

  • Potassium chloride (KCl)

  • Deionized water

B. Experimental Workflow:

The following diagram outlines the key steps in the spectrophotometric determination of the pKa of a fluoroaniline.

Spectrophotometric_pKa_Determination A Prepare Stock Solution of Fluoroaniline C Create Analytical Samples by mixing Stock and Buffers A->C B Prepare a Series of Buffers with Varying pH B->C D Measure UV-Vis Spectrum of each Sample C->D E Identify Wavelengths of Maximum Absorbance Difference D->E F Measure Absorbance at these Wavelengths for all Samples E->F G Plot Absorbance vs. pH F->G H Determine pKa from the Inflection Point of the Sigmoidal Curve G->H

Caption: Workflow for Spectrophotometric pKa Determination.

C. Detailed Procedure:

  • Preparation of the Analyte Stock Solution: Accurately weigh a small amount of the fluoroaniline and dissolve it in a known volume of deionized water to prepare a stock solution of approximately 1 mM. A small amount of co-solvent like ethanol may be used if solubility is an issue, but the amount should be kept minimal and consistent across all samples.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values spanning the expected pKa of the fluoroaniline (e.g., from pH 2 to pH 6). Acetate or phosphate buffers are suitable choices. Add a consistent amount of KCl to each buffer to maintain a constant ionic strength.

  • Preparation of Analytical Samples: For each buffer solution, prepare an analytical sample by adding a precise volume of the fluoroaniline stock solution to a volumetric flask and diluting to the mark with the buffer. This ensures that the total concentration of the amine is constant across all samples.

  • Spectrophotometric Measurements:

    • Record the UV-Vis spectrum of the most acidic and most basic samples to identify the wavelengths at which the maximum difference in absorbance between the protonated and non-protonated forms occurs.

    • Measure the absorbance of each analytical sample at these selected wavelengths.

  • Data Analysis:

    • Plot the measured absorbance at a chosen wavelength against the pH of the corresponding buffer solution.

    • The resulting plot should be a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and non-protonated forms are equal.[4][5]

D. Alternative Method: Potentiometric Titration

For compounds with sufficient solubility and concentration, potentiometric titration offers a precise alternative for pKa determination.[6][7][8][9] This method involves the stepwise addition of a standardized acid or base to a solution of the analyte while monitoring the pH with a calibrated electrode.[7][8] The pKa is determined from the pH at the half-equivalence point of the titration curve.[9]

Conclusion

The influence of fluorine on the basicity of aniline is a classic example of the complex interplay of electronic effects in organic chemistry. While the strong inductive effect of fluorine generally leads to a decrease in basicity, its ability to donate electron density through resonance, particularly from the para position, can counteract this effect. This detailed understanding, supported by quantitative pKa data and robust experimental methods, is crucial for the rational design of novel molecules in pharmaceutical and materials science. By carefully considering the positional effects of fluorine substitution, researchers can fine-tune the electronic properties of molecules to achieve desired biological activities and material characteristics.

References

  • Avdeef, A., Box, K. J., Comer, J. E. A., Hibbert, C., & Tam, K. Y. (1995). pH-metric log P 10. Determination of dissociation constants and octanol-water partition coefficients of ampholytes from a single potentiometric titration. Pharmaceutical Research, 12(9), 1373-1378.
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.
  • Clark, J., & Cunliffe, D. (n.d.). Spectrophotometric Determination of the pKa of an Acid-Base Indicator.
  • Kaya, I., & Söylemez, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 761-768.
  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa prediction for organic acids and bases. Chapman and Hall.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from a reliable online chemistry resource.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. Retrieved from vlab.amrita.edu/?sub=2&brch=191&sim=344&cnt=1
  • Truman State University. (n.d.). Spectrophotometric Determination of the pKa of Bromothymol Blue. Retrieved from [Link]

  • Quora. (2020, August 3). Which compound is a better base, aniline or para-fluoroaniline? Why? Retrieved from [Link]

  • Pearson. (n.d.). Rank the following substituted anilines from most basic to least basic.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings.
  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.
  • MDPI. (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoroaniline. Retrieved January 23, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). 3-Fluoroaniline.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

Sources

The Halogen Dance: A Comparative Guide to Chlorine and Fluorine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate ballet of drug design, where molecular modifications can dictate the success or failure of a therapeutic candidate, the strategic incorporation of halogen atoms has become a cornerstone of modern medicinal chemistry. Among the halogens, fluorine and chlorine are the most frequently employed, each capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. While often considered bioisosteres, their subtle yet significant differences in physicochemical properties lead to distinct outcomes in potency, selectivity, metabolic stability, and bioavailability. This guide provides a comparative analysis of chlorine and fluorine substituents, offering field-proven insights and experimental frameworks to aid researchers in making informed decisions during the lead optimization process.

Fundamental Physicochemical Disparities: The Root of Divergent Effects

The contrasting pharmacological effects of chlorine and fluorine substitution are fundamentally rooted in their differing atomic and electronic properties. Understanding these differences is paramount to predicting their impact on a drug candidate.

PropertyFluorine (F)Chlorine (Cl)Rationale & Implication in Drug Design
van der Waals Radius (Å) 1.471.74Fluorine is a closer steric mimic of hydrogen (1.20 Å), allowing for substitution with minimal steric perturbation. Chlorine is larger, resembling a methyl group, which can provide better surface contact in a binding pocket but may also introduce steric hindrance.[1][2][3]
Electronegativity (Pauling Scale) 3.983.16As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, which can significantly lower the pKa of nearby basic groups, influencing a molecule's ionization state at physiological pH and thus its solubility and permeability.[1][2][4]
C-Halogen Bond Strength (kcal/mol) ~105.4 (C-F)~78.5 (C-Cl)The exceptional strength of the C-F bond makes it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes, a common strategy to block metabolic "soft spots" and enhance a drug's half-life. The C-Cl bond is weaker and more susceptible to metabolic oxidation.[1][2]
Lipophilicity (Hansch π parameter) +0.14+0.71Chlorine is significantly more lipophilic than fluorine. Substituting a hydrogen with chlorine generally leads to a greater increase in LogP/LogD than a fluorine substitution. This has profound implications for solubility, membrane permeability, and plasma protein binding.[5]
Polarizability Low (3.74 ± 0.08)HigherChlorine's larger and more diffuse electron cloud makes it more polarizable than fluorine. This allows for stronger van der Waals and dispersion force interactions within a protein binding pocket, which can contribute to enhanced binding affinity.[6]
Halogen Bonding Weak/NegligibleModerateChlorine possesses a "σ-hole," a region of positive electrostatic potential on the outer surface of the atom, which can engage in favorable halogen bonding interactions with nucleophilic residues (e.g., carbonyl oxygens, sulfur) in a protein active site. This can be a key contributor to enhanced binding affinity and is generally not observed with fluorine.[1]

Impact on Pharmacokinetics and Pharmacodynamics: A Tale of Two Halogens

The decision to incorporate a chlorine or fluorine substituent is often driven by the specific therapeutic objective. Below, we explore how their fundamental properties translate into tangible effects on a drug's behavior in vitro and in vivo.

Metabolic Stability: The Strength of the C-F Bond

A primary motivation for introducing fluorine is to enhance metabolic stability. The high dissociation energy of the C-F bond makes it a robust shield against oxidative metabolism.

Causality Behind the Choice: If a lead compound suffers from rapid clearance due to oxidation at a specific site (e.g., an aromatic ring or benzylic position), replacing a hydrogen at that position with fluorine can effectively block this metabolic pathway. This often leads to a longer plasma half-life and increased drug exposure. While chlorine can also offer some metabolic shielding compared to hydrogen, it is generally less effective than fluorine. However, it's crucial to note that even the stable C-F bond can be cleaved under certain biological conditions, a process known as defluorination, which can lead to the formation of reactive metabolites or fluoride-related toxicity, as has been observed with long-term use of the antifungal agent voriconazole.[5][7]

Binding Affinity and Potency: A Balancing Act

The choice between chlorine and fluorine to enhance binding affinity is less straightforward and is highly dependent on the specific topology and chemical environment of the target's binding pocket.

  • Chlorine's Advantage: Statistical analysis of molecular matched pairs often shows that chlorinated compounds have a slight edge in binding affinity over their fluorinated counterparts.[1][8] This can be attributed to chlorine's greater polarizability, leading to more favorable van der Waals interactions, and its ability to form halogen bonds. In cases where a binding pocket has a suitably positioned nucleophilic acceptor, the directional nature of a halogen bond can significantly enhance potency.

  • Fluorine's Niche: Fluorine's small size allows it to access tight spaces within a binding pocket where a larger chlorine atom would be sterically prohibited.[5] Furthermore, the strong dipole of the C-F bond can engage in favorable electrostatic and dipole-dipole interactions. In a study on HDAC inhibitors, a fluorinated analog (43-F, IC50 = 43 nM) was found to be significantly more potent than its chlorinated counterpart (43-Cl, IC50 = 592 nM) due to a specific electrostatic interaction with an arginine residue in the active site of HDAC-6.[1][5]

Case Study: Sphingosine Kinase (SK) Inhibitors A compelling example of context-dependent effects is seen in sphingosine kinase inhibitors. The two isoforms, SK1 and SK2, have differently shaped lipid-binding channels. For SK1, which has a more expanded "heel" region, an ortho-chlorine substituent is well-tolerated and leads to high potency (31-o-Cl, 39 nM). In contrast, for SK2, which has a more expanded "toe" region, a para-chlorine is preferred (31-p-Cl, 41 nM). In instances where the chlorine atom is too bulky for a particular pocket, the smaller fluorine atom results in better activity (e.g., for SK2, 31-o-F at 55 nM is more potent than 31-o-Cl at 151 nM).[1][2] This highlights the necessity of structural information in guiding halogen selection.

Lipophilicity, Solubility, and Permeability

The significant difference in lipophilicity between chlorine and fluorine is a critical factor in modulating a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Lipophilicity (LogD): Chlorinated compounds are consistently more lipophilic than their fluorinated analogs, with an average increase in LogD of about 0.45 units.[5] This increased lipophilicity can enhance membrane permeability and cell penetration.

  • Solubility: Conversely, the higher lipophilicity of chlorinated compounds often leads to lower aqueous solubility compared to fluorinated analogs. A study of 247 matched pairs found that the mean solubility of the fluorinated compounds was approximately 60% higher than that of the chlorinated compounds.[9]

  • Permeability: The interplay between lipophilicity and solubility is crucial for oral bioavailability. While higher lipophilicity can improve passive diffusion across the gut wall, poor aqueous solubility can limit dissolution in the gastrointestinal tract. In a study of coagulation factor Xa inhibitors, installing a fluorine atom ortho to an amide substituent was shown to improve permeability in a Caco-2 assay, likely by forming an intramolecular hydrogen bond that masks the polar amide group.[5]

Experimental Workflows for Comparative Analysis

To empirically determine the optimal halogen substituent, a series of standardized in vitro assays should be performed on the chlorinated and fluorinated analog pair.

Workflow for Evaluating Physicochemical and ADME Properties

The following diagram illustrates a typical workflow for the initial characterization of chlorinated vs. fluorinated analogs.

ADME_Workflow cluster_physchem Physicochemical Properties cluster_adme ADME Properties LogD LogD Determination (Shake-Flask) Solubility Aqueous Solubility (Kinetic/Thermodynamic) MetStab Metabolic Stability (Microsomes/Hepatocytes) CYP_Inhib CYP450 Inhibition (Fluorogenic/LC-MS) MetStab->CYP_Inhib Investigate metabolic pathway Permeability Permeability (PAMPA/Caco-2) PPB Plasma Protein Binding (Equilibrium Dialysis) Permeability->PPB Inform bioavailability predictions Analogs Chlorinated & Fluorinated Analog Pair Analogs->LogD Analogs->Solubility Analogs->MetStab Analogs->Permeability Analogs->PPB Analogs->CYP_Inhib

Caption: Experimental workflow for comparing key ADME properties.

Detailed Experimental Protocols

This assay provides a measure of a compound's intrinsic clearance by Phase I metabolic enzymes.

Materials:

  • Test compounds (chlorinated and fluorinated analogs)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Verapamil, Testosterone)

  • Ice-cold Acetonitrile with internal standard (e.g., Tolbutamide)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare 1 mM stock solutions of test and control compounds in DMSO. Further dilute in acetonitrile to an intermediate concentration (e.g., 125 µM).[10]

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing HLM (final concentration ~0.5 mg/mL) and phosphate buffer. Pre-warm the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the test compound (final concentration ~1 µM) to the reaction mixture. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system.[11]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), aspirate an aliquot of the reaction mixture and transfer it to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[11]

  • Protein Precipitation: Once all time points are collected, centrifuge the termination plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

This assay determines the affinity (Ki) of a compound for its target receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes or purified receptor preparation

  • Radioligand specific for the target receptor (e.g., ³H- or ¹²⁵I-labeled)

  • Test compounds (chlorinated and fluorinated analogs) in a dilution series

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Assay buffer

  • Glass fiber filter mats

  • Scintillation fluid and counter or filter-based detection system

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membrane preparation, and the radioligand at a fixed concentration (typically at or below its Kd).

  • Competition Binding: Add varying concentrations of the test compounds (e.g., 10-point, half-log dilutions).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[1]

  • Detection: Allow the filters to dry, then add scintillation cocktail and measure the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logic of Halogen Selection: A Decision-Making Framework

The choice between chlorine and fluorine is not arbitrary but a strategic decision based on the optimization goals for a given drug candidate.

Halogen_Decision Start Lead Compound Identified Problem Identify Key Liability Start->Problem Metabolism Poor Metabolic Stability (High Clearance) Problem->Metabolism Metabolism Potency Insufficient Potency (High IC50/Ki) Problem->Potency Potency ADME Poor ADME Profile (Low Solubility/Permeability) Problem->ADME ADME Solution_F1 Introduce Fluorine at Metabolic Hotspot Metabolism->Solution_F1 Solution_Cl1 Introduce Chlorine for Halogen Bonding / vdW Interactions Potency->Solution_Cl1 Solution_F2 Introduce Fluorine for Electrostatic Interactions / Access to Tight Pockets Potency->Solution_F2 Solution_Cl2 Introduce Chlorine to Increase Lipophilicity (LogD) ADME->Solution_Cl2 Solution_F3 Introduce Fluorine to Modulate pKa / Improve Solubility ADME->Solution_F3

Caption: Decision tree for selecting between Cl and F substituents.

Conclusion

The choice between chlorine and fluorine in drug design is a nuanced decision that requires a deep understanding of their fundamental properties and the specific challenges presented by a lead compound. Fluorine, with its small size and the exceptional strength of the C-F bond, is an unparalleled tool for enhancing metabolic stability and modulating pKa. Chlorine, with its greater size, lipophilicity, and unique ability to form halogen bonds, often provides an advantage in optimizing binding affinity through enhanced surface interactions. Ultimately, the "better" halogen is context-dependent. A thorough comparative analysis, supported by the robust experimental data generated from the protocols outlined in this guide, is the most reliable path to rationally designing drug candidates with improved therapeutic profiles. By moving beyond simple bioisosteric replacement and embracing a data-driven, property-focused approach, researchers can more effectively harness the power of these critical halogens to accelerate the journey from discovery to clinic.

References

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Publishing. [Link]

  • Cyprotex. Microsomal Stability Assay Protocol. Evotec. [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. National Center for Biotechnology Information. [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. [Link]

  • Summerfield, C. J. E., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

  • A Structure Based Study of Selective Inhibition of Factor IXa over Factor Xa. (2021). National Center for Biotechnology Information. [Link]

  • A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLOS ONE. [Link]

  • Voriconazole-associated periostitis: Pathophysiology, risk factors, clinical manifestations, diagnosis, and management. (2021). National Center for Biotechnology Information. [Link]

  • A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? (2004). National Center for Biotechnology Information. [Link]

  • Voriconazole: the newest triazole antifungal agent. (2003). National Center for Biotechnology Information. [Link]

  • Comparison of fluorinated and chlorinated compounds in functional bioactivity assays. ResearchGate. [Link]

  • Celecoxib pathways: Pharmacokinetics and pharmacodynamics. ResearchGate. [Link]

  • Escitalopram vs Sertraline Comparison. Drugs.com. [Link]

  • A halogen-based inhibitor (rivaroxaban) for blood coagulation factor Xa. ResearchGate. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). National Center for Biotechnology Information. [Link]

  • Carborane‐Based Analogs of Celecoxib and Flurbiprofen, their COX Inhibition Potential, and COX Selectivity Index. ResearchGate. [Link]

  • Impact of Sertraline, Fluoxetine, and Escitalopram on Psychological Distress among United States Adult Outpatients with a Major Depressive Disorder. (2023). National Center for Biotechnology Information. [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2023). MDPI. [Link]

  • Activity of voriconazole (UK-109496) against clinical isolates of Aspergillus species and its effectiveness in an experimental model of invasive pulmonary aspergillosis. ResearchGate. [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2023). National Center for Biotechnology Information. [Link]

  • Summerfield, C. J. E., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Comparison of binding constants of fluorinated and chlorinated p38α-MAP kinase inhibitors. ResearchGate. [Link]

  • Endocrine consequences of antifungal therapy: A missed entity. (2026). World Journal of Diabetes. [Link]

  • Anticoagulation Medications. (2025). Orthobullets. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026). National Center for Biotechnology Information. [Link]

  • Escitalopram Vs. Sertraline: Drug Comparison. Hers. [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2023). ResearchGate. [Link]

  • Comparison of perioperative flurbiprofen axetil or celecoxib administration for pain management after total-knee arthroplasty: A retrospective study. (2018). National Center for Biotechnology Information. [Link]

  • Unexpected Enhancement of HDACs Inhibition by MeS Substitution at C-2 Position of Fluoro Largazole. (2018). National Center for Biotechnology Information. [Link]

  • Comparing the effect of fluoxetine, escitalopram, and sertraline, on the level of BDNF and depression in preclinical and clinical studies: a systematic review. ResearchGate. [Link]

  • Indirect and direct anticoagulants predominantly inhibiting factor Xa. Dove Press. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]

  • VFEND® (voriconazole) Clinical Studies. Pfizer Medical. [Link]

  • Anticoagulation by factor Xa inhibitors. (2009). National Center for Biotechnology Information. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). National Center for Biotechnology Information. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]

Sources

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